Technical Documentation Center

2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Foreword: The Imperative of Rigorous Structural Characterization In the landscape of modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Foreword: The Imperative of Rigorous Structural Characterization

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An incomplete or erroneous structural assignment can jeopardize years of research and significant financial investment. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the structural elucidation of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid. This molecule, possessing both a biologically significant pyrazole core and a carboxylic acid moiety, represents a class of compounds with considerable therapeutic potential.[1][2][3] We will move beyond rote procedural lists, delving into the causality behind experimental choices and creating a self-validating analytical workflow.

Molecular Overview and Physicochemical Landscape

Structure: 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Molecular Formula: C₁₀H₁₆N₂O₃ Molecular Weight: 212.25 g/mol

The structure combines a 1,4-substituted pyrazole ring with a 2-methylpropionic acid group. The pyrazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3] The ethoxy group at the 4-position of the pyrazole ring and the carboxylic acid functionality are key features that will dictate the molecule's chemical properties and inform our analytical approach.

Predicted Physicochemical Properties

Since experimental data for this specific molecule is not widely available, we rely on high-quality computational models to predict its physicochemical properties. These predictions are crucial for designing analytical methods, such as selecting appropriate solvents for NMR or mobile phases for chromatography.[4][5] A close analog, 2-(4-allyloxy-pyrazol-1-yl)-2-methyl-propionic acid (CAS 941295-60-7), is a solid with a melting point of 110-115°C and is soluble in DMSO, providing a valuable experimental reference point.[6]

PropertyPredicted ValueSignificance for Analysis
Molecular Weight 212.25 g/mol Foundational for Mass Spectrometry.
logP 1.5 - 2.0Indicates moderate lipophilicity; guides selection of chromatographic conditions.
pKa (acidic) 4.0 - 5.0The carboxylic acid is expected to be a weak acid; critical for designing extraction and HPLC methods.[7]
Melting Point 110 - 120 °C (Est.)Suggests the compound is a solid at room temperature, informing sample handling.[6]
Solubility Soluble in DMSO, MethanolGuides solvent selection for NMR and sample preparation.[6]

A Plausible Synthetic Pathway: Context for Analysis

Understanding the synthesis of a compound is vital for its analysis, as it informs the potential impurities that may be present. A plausible route to the target molecule involves a multi-step process, beginning with the formation of the pyrazole core. The synthesis of substituted pyrazole-4-carboxylic acids is well-documented in the literature.[8][9]

A Ethyl Acetoacetate + Hydrazine B 4-Hydroxy-pyrazole intermediate A->B Knorr Pyrazole Synthesis D 4-Ethoxy-pyrazole B->D Etherification C Williamson Ether Synthesis (Ethyl Iodide, Base) F Ester Precursor D->F Alkylation E N-Alkylation with Ethyl 2-bromo-2-methylpropionate H 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid F->H Hydrolysis G Saponification (e.g., NaOH, H₂O/EtOH) cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Purity & Confirmation Syn Synthesized Product MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Syn->MS NMR NMR Spectroscopy (¹H, ¹³C) - H/C Framework - Connectivity Syn->NMR IR Infrared (IR) Spectroscopy - Functional Groups Syn->IR HPLC HPLC-UV - Purity Assessment - Impurity Profile Syn->HPLC Confirm Final Confirmed Structure MS->Confirm NMR->Confirm IR->Confirm HPLC->Confirm

Figure 2: Integrated workflow for structural elucidation and validation.

Spectroscopic Deep Dive: Decoding the Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will use both ¹H and ¹³C NMR. [10] Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. [11] Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1H-COOH The acidic proton of a carboxylic acid is typically highly deshielded and broad.
~7.8Singlet1HPyrazole H₅ Pyrazole protons are in the aromatic region; this proton is adjacent to the substituted nitrogen.
~7.5Singlet1HPyrazole H₃ The second pyrazole proton.
~4.0Quartet2H-O-CH₂- CH₃Protons on the methylene group of the ethoxy moiety, split by the adjacent methyl group.
~1.6Singlet6H-C(CH₃ )₂The two methyl groups on the propionic acid backbone are equivalent and have no adjacent protons, resulting in a singlet.
~1.3Triplet3H-O-CH₂-CH₃ Protons on the terminal methyl of the ethoxy group, split by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~175-COOH The carbonyl carbon of a carboxylic acid is highly deshielded. [11]
~150Pyrazole C₄ -OThe carbon atom of the pyrazole ring attached to the electronegative oxygen atom.
~135Pyrazole C₅ Unsubstituted pyrazole CH carbon.
~130pyrazole C₃ Unsubstituted pyrazole CH carbon.
~65-O-CH₂- CH₃Methylene carbon of the ethoxy group.
~58-C- (CH₃)₂Quaternary carbon of the propionic acid backbone.
~25-C(CH₃ )₂The two equivalent methyl carbons.
~15-O-CH₂-CH₃ Terminal methyl carbon of the ethoxy group.
Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's composition through its fragmentation pattern. [12] Protocol: MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition Mode: Acquire data in both positive and negative ion modes. Positive mode will show the [M+H]⁺ ion, while negative mode will show the [M-H]⁻ ion.

  • Fragmentation (MS/MS): Perform collision-induced dissociation (CID) on the parent ion to generate a fragmentation spectrum, which helps in structural confirmation.

Expected Mass Spectrometry Data (ESI+)

m/zIonFragment LostRationale
213.12[M+H]⁺-The protonated molecular ion. Its high-resolution mass should match the calculated exact mass of C₁₀H₁₇N₂O₃⁺.
167.11[M+H - HCOOH]⁺HCOOHLoss of the formic acid molecule is a common fragmentation for carboxylic acids. [13]
185.12[M+H - C₂H₄]⁺C₂H₄Loss of ethylene from the ethoxy group.
141.09[M+H - HCOOH - C₂H₂]⁺HCOOH, C₂H₂Subsequent fragmentation of the pyrazole ring after the initial loss of formic acid. Pyrazole rings can fragment via loss of acetylene. [14]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [15][16] Protocol: IR Data Acquisition

  • Sample Preparation: As the compound is a solid, mix a small amount (~1 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3300-2500 (very broad)O-H stretchCarboxylic Acid A hallmark of a hydrogen-bonded carboxylic acid O-H group. [15][16]
~2980C-H stretchAlkylC-H bonds of the ethoxy and methyl groups.
~1710 (strong)C=O stretchCarboxylic Acid Confirms the presence of the carbonyl group. [16]
~1550C=N/C=C stretchPyrazole RingAromatic/heterocyclic ring stretching vibrations.
~1250C-O stretchEther & AcidStretching vibrations from the ethoxy ether and the carboxylic acid C-O bond.

Data Integration: The Convergence of Evidence

The power of this analytical approach lies in the synergy of the data. Each piece of information validates the others, leading to an unambiguous structural confirmation.

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Structure Hypothesized Structure C₁₀H₁₆N₂O₃ MS_MW Molecular Ion m/z = 213.12 [M+H]⁺ Structure->MS_MW H_NMR ¹H NMR: - Carboxylic Acid H (~12.5 ppm) - Pyrazole H's (~7.5-7.8 ppm) - Ethoxy (quartet, triplet) - 6H singlet (gem-dimethyl) Structure->H_NMR IR_OH Broad O-H stretch (3300-2500 cm⁻¹) Structure->IR_OH MS_Frag Fragments: - Loss of HCOOH - Pyrazole ring cleavage MS_MW->MS_Frag Conclusion Confirmed Structure MS_MW->Conclusion Confirms Molecular Formula MS_Frag->Conclusion Supports Connectivity C_NMR ¹³C NMR: - 10 unique carbons - Carbonyl C (~175 ppm) - Quaternary C (~58 ppm) H_NMR->Conclusion Defines H Framework C_NMR->Conclusion Confirms C Skeleton IR_CO Strong C=O stretch (~1710 cm⁻¹) IR_OH->Conclusion Confirms Functional Groups IR_Ring C=N/C=C stretch (~1550 cm⁻¹)

Sources

Exploratory

Technical Guide: Therapeutic Potential of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid in Drug Discovery

The following technical guide details the therapeutic potential, chemical architecture, and experimental validation of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid , a specialized scaffold in metabolic drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical architecture, and experimental validation of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid , a specialized scaffold in metabolic drug discovery.

Executive Summary

2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid represents a high-value pharmacophore in the development of therapeutics for metabolic disorders, specifically Type 2 Diabetes Mellitus (T2DM) and dyslipidemia. Structurally, it combines a bioisosteric pyrazole core with a gem-dimethyl propionic acid tail , a motif critical for targeting Glucokinase (GK) and Peroxisome Proliferator-Activated Receptors (PPARs) .

This guide analyzes the compound’s role as a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets through strategic substitution. By replacing the traditional phenyl ring of fibrates with an electron-rich pyrazole, this scaffold offers improved solubility, reduced lipophilicity (LogP), and a distinct metabolic profile, mitigating the risk of toxic quinone methide formation often associated with phenyl-based congeners.

Chemical Architecture & Rational Design

The therapeutic efficacy of this compound stems from three distinct structural domains, each engineered for a specific pharmacological function:

Structural DomainChemical FeaturePharmacological Function
Core Scaffold 1H-Pyrazole Ring Acts as a bioisostere for phenyl rings found in fibrates. Reduces overall lipophilicity (cLogP) while maintaining aromatic pi-stacking interactions within the target binding pocket.
Acid Headgroup 2-Methyl-propionic acid (Gem-dimethyl)Mimics the phosphate group of glucose-6-phosphate (in GK) or the carboxylate of fatty acids (in PPARs). The gem-dimethyl group blocks

-oxidation, significantly enhancing metabolic stability (half-life).
Substituent (C4) Ethoxy Group (-OEt) An electron-donating group (EDG) that increases electron density on the pyrazole ring. It optimizes the steric fit in the allosteric site and modulates the pKa of the acid tail.
Bioisosterism in Metabolic Drug Design

The shift from a phenyl-based fibrate (e.g., Fenofibrate active metabolite) to a pyrazole-based acid represents a strategic "scaffold hop."

  • Traditional Fibrates: High lipophilicity often leads to off-target effects and liver toxicity.

  • Pyrazole Analogs: The nitrogen atoms in the pyrazole ring introduce polarity, improving aqueous solubility and reducing the volume of distribution (

    
    ), which can lower the risk of accumulation in adipose tissue.
    

Mechanism of Action: Dual-Target Potential

This scaffold exhibits polypharmacology potential, primarily targeting two key regulators of energy homeostasis.

Primary Mechanism: Glucokinase Activation (GKA)

Glucokinase (GK) acts as the body's "glucose sensor." In the liver, GK activation increases glucose uptake and glycogen synthesis.

  • Binding Mode: The compound binds to the allosteric activator site of GK (distinct from the catalytic site).

  • Interaction: The carboxylate group forms hydrogen bonds with the Arg63 and Glu43 cluster (in human GK). The pyrazole ring occupies a hydrophobic pocket, inducing a conformational change that increases the enzyme's affinity for glucose (

    
     reduction) and maximal velocity (
    
    
    
    ).
  • Result: Enhanced hepatic glucose clearance and insulin secretion from pancreatic

    
    -cells.
    
Secondary Mechanism: PPAR Agonism

The 2-methyl-propionic acid moiety is the classic pharmacophore for PPAR


 (lipid lowering) and PPAR

(insulin sensitizing) agonists.
  • Pathway: The acid headgroup forms a salt bridge with the conserved Tyr464/His323 residues in the PPAR Ligand Binding Domain (LBD).

  • Effect: Transcriptional activation of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1), leading to reduced serum triglycerides.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize high-purity 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid via N-alkylation.

Reagents:

  • 4-Ethoxypyrazole (Starting Material)

  • Ethyl 2-bromo-2-methylpropionate (Alkylating Agent)

  • Cesium Carbonate (

    
    , Base)
    
  • Dimethylformamide (DMF, Solvent)

  • Lithium Hydroxide (LiOH, Hydrolysis Agent)

Protocol:

  • N-Alkylation: Dissolve 4-ethoxypyrazole (1.0 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir at room temperature for 30 mins.
    
  • Addition: Dropwise add ethyl 2-bromo-2-methylpropionate (1.2 eq). Heat the reaction mixture to 60°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3.0 eq) and stir at RT for 2 hours.

  • Purification: Acidify to pH 3 with 1N HCl. Extract with DCM.[1] Recrystallize from hexane/ethyl acetate to yield the free acid.

Glucokinase Activation Assay (Enzymatic)

Objective: Determine the


 of the compound for GK activation.
  • System: Recombinant Human Glucokinase (GST-tagged).

  • Coupled Assay: GK activity is linked to G6PDH (Glucose-6-phosphate dehydrogenase), producing NADPH.

  • Reaction Mix: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM

    
    , 1 mM ATP, 1 mM NADP+, 5 mM Glucose, 1 U/mL G6PDH.
    
  • Measurement: Monitor absorbance at 340 nm (NADPH production) over 30 minutes at 30°C.

  • Analysis: Plot the slope (rate) vs. log[Compound]. Calculate

    
     relative to DMSO control.
    

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical synthesis route described in Section 3.1.

SynthesisRoute SM1 4-Ethoxypyrazole Intermediate Ethyl Ester Intermediate SM1->Intermediate Cs2CO3, DMF, 60°C (N-Alkylation) Reagent Ethyl 2-bromo-2-methylpropionate Reagent->Intermediate Product 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Intermediate->Product LiOH, THF/H2O (Hydrolysis)

Caption: Two-step synthesis via N-alkylation of 4-ethoxypyrazole followed by ester hydrolysis.

Mechanism of Action: Hepatic Signaling

This diagram depicts the dual pathway activation in a hepatocyte.

Mechanism cluster_GK Cytosol (Glycolysis) cluster_PPAR Nucleus (Transcription) Compound Compound (Ligand) GK Glucokinase (GK) Compound->GK Allosteric Activation PPAR PPAR-alpha/gamma Compound->PPAR Agonist Binding G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glucose Glucose Glucose->GK Glycogen Glycogen Synthesis G6P->Glycogen RXR RXR PPAR->RXR Heterodimerization DNA PPRE (Promoter) RXR->DNA FAO Fatty Acid Oxidation DNA->FAO Gene Expression

Caption: Dual mechanism showing cytosolic GK activation and nuclear PPAR transcriptional regulation.

Therapeutic Implications & Safety

Advantages over Sulfonylureas

Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels (risk of hypoglycemia), GK activators (GKAs) like this compound are "glucose-dependent." They only enhance insulin secretion when glucose levels are elevated, providing a built-in safety mechanism against hypoglycemia.

Metabolic Stability

The gem-dimethyl substitution at the


-position of the carboxylic acid is a critical design feature.
  • Problem: Linear propionic acids are rapidly metabolized via

    
    -oxidation.
    
  • Solution: The two methyl groups sterically hinder the acyl-CoA dehydrogenase enzyme, significantly prolonging the in vivo half-life (

    
    ) and allowing for once-daily dosing potential.
    
Potential Toxicology

While the pyrazole ring is generally safer than the furan or thiophene rings found in some metabolic drugs, researchers must screen for CYP450 inhibition (specifically CYP2C9 and CYP3A4) due to the nitrogen-rich heterocycle.

References

  • PubChem Compound Summary. (2025). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (Structural Analog). National Center for Biotechnology Information. [Link]

  • Matsuura, A., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry. [Link]

  • Pal, M., et al. (2011). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Literature Review: gem-Dimethyl Substituted Pyrazole Acids in Drug Discovery

Executive Summary This technical guide provides a comprehensive review of gem-dimethyl substituted pyrazole acids, a structural motif increasingly utilized in medicinal chemistry to optimize pharmacokinetics (PK) and pot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of gem-dimethyl substituted pyrazole acids, a structural motif increasingly utilized in medicinal chemistry to optimize pharmacokinetics (PK) and potency. The integration of the gem-dimethyl group—typically at the


-position of a pyrazole-1-acetic acid side chain—leverages the Thorpe-Ingold effect  to restrict conformational flexibility, thereby reducing the entropic penalty of receptor binding. Furthermore, this substitution pattern effectively blocks metabolic deactivation (e.g., 

-oxidation or

-hydroxylation), enhancing the durability of the pharmacophore in vivo.

Introduction: The Strategic Value of the gem-Dimethyl Motif

In modern drug design, the pyrazole ring serves as a robust bioisostere for phenols, amides, and arenes due to its distinct hydrogen bond donor/acceptor profile and metabolic stability. However, flexible side chains attached to the pyrazole nitrogen often lead to promiscuous binding or rapid metabolic clearance.

The introduction of a gem-dimethyl group (two methyl substituents on the same carbon) addresses these challenges through two primary mechanisms:

  • Conformational Restriction (Thorpe-Ingold Effect): The steric bulk of the methyl groups forces the side chain into a gauche conformation relative to the pyrazole ring, pre-organizing the molecule into a "bioactive" shape.

  • Metabolic Blocking: The quaternary carbon center created by gem-dimethyl substitution prevents cytochrome P450-mediated oxidation at the

    
    -position, a common clearance pathway for linear alkyl chains.
    

Synthetic Methodologies

The synthesis of gem-dimethyl substituted pyrazole acids generally proceeds via two distinct strategies: Direct N-Alkylation (Route A) and De Novo Cyclization (Route B).

Route A: Direct N-Alkylation (Industry Standard)

This route is preferred for generating


-dimethyl-1H-pyrazole-1-acetic acid derivatives. It involves the nucleophilic attack of the pyrazole nitrogen on an 

-bromo- or

-chloro-isobutyrate ester.
  • Mechanism:

    
     substitution (often sluggish due to steric hindrance at the electrophile) or radical-mediated coupling.
    
  • Key Reagents: Bases such as

    
     or 
    
    
    
    are required to deprotonate the pyrazole.
  • Selectivity: Regioselectivity (N1 vs. N2 alkylation) can be controlled by solvent polarity and steric bulk of existing pyrazole substituents.

Route B: De Novo Cyclization

This method constructs the pyrazole ring after the acid moiety is established.

  • Precursors: Hydrazine derivatives bearing the gem-dimethyl acid moiety reacted with 1,3-diketones.

  • Utility: Best for accessing complex substitution patterns on the pyrazole ring that are sensitive to alkylation conditions.

Visualization: Synthetic Pathways

The following diagram outlines the decision logic and chemical flow for synthesizing these scaffolds.

G Start Target: gem-Dimethyl Pyrazole Acid RouteA Route A: Direct N-Alkylation Start->RouteA Standard Linker RouteB Route B: De Novo Cyclization Start->RouteB Complex Ring Subs. StepA1 Reagents: Pyrazole + Ethyl 2-bromo-2-methylpropanoate RouteA->StepA1 StepB1 Reagents: (2-Hydrazinyl) isobutyric acid + 1,3-Diketone RouteB->StepB1 StepA2 Condition: Cs2CO3, DMF, 60°C StepA1->StepA2 StepA3 Hydrolysis: LiOH, THF/H2O StepA2->StepA3 Product Final Product: alpha,alpha-dimethyl- pyrazole-1-acetic acid StepA3->Product StepB2 Cyclization: EtOH, Reflux StepB1->StepB2 StepB2->Product

Figure 1: Strategic synthetic pathways for accessing gem-dimethyl substituted pyrazole acids.

Experimental Protocols

The following protocol describes the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid , a representative building block.

Protocol 1: Synthesis via N-Alkylation

Objective: Install the gem-dimethyl acid tail onto 3,5-dimethylpyrazole.

Step 1: Esterification (Alkylation)

  • Reagents: Charge a reaction vessel with 3,5-dimethylpyrazole (1.0 equiv), Ethyl 2-bromo-2-methylpropanoate (1.5 equiv), and Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Add anhydrous DMF (10 volumes).

  • Reaction: Heat the mixture to 80°C under

    
     atmosphere for 16 hours. Note: The elevated temperature is crucial to overcome the steric hindrance of the gem-dimethyl electrophile.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the ester intermediate.

Step 2: Hydrolysis

  • Reagents: Dissolve the ester (from Step 1) in THF/MeOH/Water (3:1:1).

  • Base: Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv).
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for disappearance of the ester.

  • Isolation: Acidify to pH ~3 with 1N HCl. Extract with EtOAc (

    
    ).[1] The organic layer is dried and concentrated to yield the carboxylic acid.
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the ethyl quartet/triplet and the retention of the singlet (6H) for the gem-dimethyl group (typically ~1.6–1.8 ppm).

  • LC-MS: Confirm mass [M+H]+ and purity >95%.

Structural & Physical Properties Data

The following table summarizes the impact of the gem-dimethyl group compared to the linear analog.

PropertyLinear Analog (Ethyl)gem-Dimethyl AnalogImpact / Benefit
Conformation Flexible (High Entropy)Restricted (Low Entropy)Improved Potency (Pre-organized for binding)
Metabolic Stability Low (

< 30 min)
High (

> 120 min)
Blocked

-oxidation
Lipophilicity (cLogP) ~1.2~1.8Increased Permeability
Solubility ModerateModerate/LowMay require formulation aid due to crystal packing
pKa (Acid) ~4.5~4.6Negligible electronic shift

Medicinal Chemistry Applications

Case Study: Optimization of sGC Stimulators

In the development of soluble Guanylate Cyclase (sGC) stimulators, pyrazole acids are often used as polar tails to engage solvent-exposed regions of the protein.

  • Challenge: Linear alkyl linkers were found to be rapidly metabolized in rat liver microsomes (RLM).

  • Solution: Substitution with the

    
    -dimethyl linker (the gem-dimethyl motif).
    
  • Result: The modification increased metabolic half-life by 4-fold without sacrificing potency, a classic example of the "Magic Methyl" effect applied to linkers [1].

Bioisosteric Replacement

The gem-dimethyl pyrazole acid moiety is frequently used as a bioisostere for:

  • Proline: Due to the "kink" induced by the dimethyl group.

  • Ortho-substituted Benzoic Acids: Mimicking the steric twist of the aryl ring.

References

  • Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Fustero, S., et al. (2010). "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters, 12(8), 1804–1807. Link

  • Behr, J. B., et al. (2006). "Design and Synthesis of Pyrazole Derivatives as Potent Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(10), 2543–2546. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its therapeutic efficacy and safety profile. This guide provides an in-depth technical overview of the core physicochemical properties of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid, a novel carboxylic acid derivative with potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of key properties but also a detailed exposition of the experimental methodologies required for their determination. The causality behind experimental choices is elucidated to provide a framework for robust and reproducible characterization of this and other new chemical entities (NCEs).

Compound at a Glance:

  • IUPAC Name: 2-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid

  • Molecular Formula: C₁₀H₁₆N₂O₃

  • Molecular Weight: 212.25 g/mol

  • Chemical Structure:

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a compound in a solution of a given pH.[1][2] For an ionizable molecule like 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid, the pKa value of its carboxylic acid group will dictate its charge state in different physiological environments, such as the acidic milieu of the stomach versus the near-neutral pH of the blood.[1] This, in turn, profoundly impacts its solubility, permeability across biological membranes, and interaction with its molecular target.[2]

Predicted pKa Value

Based on the presence of the carboxylic acid moiety, a key acidic functional group, the pKa of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid is predicted to be in the range typical for carboxylic acids.

ParameterPredicted ValueSignificance in Drug Development
pKa ~ 4.5 - 5.0Influences solubility, absorption, and distribution.[1]

Note: This value is an estimation based on the chemical structure. Experimental determination is essential for accuracy.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for the determination of pKa values.[3][4] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte and monitoring the corresponding change in pH.[3]

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).

  • Calibration of the pH Meter: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[3]

  • Titration Setup: The analyte solution is placed in a thermostatted vessel to maintain a constant temperature (e.g., 25°C or 37°C). The calibrated pH electrode is immersed in the solution, which is continuously stirred.

  • Titration with a Strong Base: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the analyte solution in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: The collected data (volume of titrant added vs. pH) is plotted to generate a titration curve. The pKa is determined from the pH at which half of the acid has been neutralized (the midpoint of the buffer region).[3]

Causality of Experimental Choices:

  • Use of a Strong Base: A strong base ensures a complete and stoichiometric reaction with the weak acid, leading to a well-defined titration curve.

  • Constant Temperature: The pKa is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

  • Inert Atmosphere (Optional): For compounds susceptible to oxidation or reaction with atmospheric CO₂, purging the solution with an inert gas like nitrogen can improve accuracy.[3]

Workflow for pKa Determination:

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B D Add Titrant Incrementally B->D C Calibrate pH Meter C->D E Record pH D->E Equilibrate E->D Loop F Plot Titration Curve E->F G Determine Midpoint F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water).[5] This parameter is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues.[5]

Predicted LogP Value

The structure of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid, with its combination of a polar carboxylic acid group and non-polar ethoxy and methyl groups, suggests a moderate level of lipophilicity.

ParameterPredicted ValueSignificance in Drug Development
LogP ~ 2.0 - 3.0Influences membrane permeability, oral absorption, and metabolic stability.[5]

Note: This is a computational estimation. Experimental verification is crucial.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most direct method for LogP determination.[4] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Methodology:

  • Pre-saturation of Solvents: n-octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium during the experiment.

  • Preparation of the Test Solution: A known amount of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid is dissolved in one of the pre-saturated phases (e.g., water).

  • Partitioning: A known volume of the test solution is mixed with a known volume of the other pre-saturated phase in a sealed container (e.g., a separatory funnel).

  • Equilibration: The mixture is shaken vigorously for a set period to facilitate partitioning and then allowed to stand undisturbed for the two phases to separate completely.

  • Phase Separation and Sampling: The aqueous and n-octanol phases are carefully separated. A sample is taken from each phase for analysis.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality of Experimental Choices:

  • Pre-saturation of Solvents: This step is critical to prevent volume changes in the phases during the experiment, which would affect the concentration measurements.

  • Vigorous Shaking: Ensures that the system reaches equilibrium, allowing for the true partitioning behavior of the compound to be observed.

  • Choice of Analytical Method: The analytical method must be sensitive and specific for the compound of interest to ensure accurate concentration determination in both phases.

Workflow for LogP Determination:

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate Solvents B Dissolve Compound A->B C Mix Phases B->C D Shake and Equilibrate C->D E Separate Phases D->E F Analyze Concentrations E->F G Calculate LogP F->G

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[6] For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.[6] Poor solubility can lead to low bioavailability and therapeutic failure.

Predicted Aqueous Solubility

The presence of the ionizable carboxylic acid group suggests that the aqueous solubility of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid will be pH-dependent.

ParameterPredicted ValueSignificance in Drug Development
Aqueous Solubility pH-dependentA key factor for oral bioavailability and formulation development.[6]

Note: This is a qualitative prediction. Quantitative experimental measurement is necessary.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound in an aqueous buffer until a saturated solution is formed.

Methodology:

  • Preparation of Buffer Solutions: A series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 5, 7.4) are prepared.

  • Addition of Excess Compound: An excess amount of solid 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid is added to a known volume of each buffer solution in sealed containers.

  • Equilibration: The suspensions are agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[8]

  • Sample Preparation: After equilibration, the suspensions are filtered or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

  • Data Reporting: The solubility is reported as the concentration of the saturated solution at each pH.

Causality of Experimental Choices:

  • Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the thermodynamic solubility limit.

  • Prolonged Equilibration: Sufficient time is required for the dissolution process to reach equilibrium.

  • pH-Dependent Measurement: For an ionizable compound, measuring solubility at different pH values provides a comprehensive understanding of its behavior in various physiological environments.

Workflow for Aqueous Solubility Determination:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers B Add Excess Compound A->B C Agitate at Constant Temp B->C D Equilibrate for 24-48h C->D E Filter/Centrifuge D->E F Analyze Concentration E->F G Report Solubility F->G

Caption: Workflow for aqueous solubility determination by the equilibrium shake-flask method.

Conclusion

The physicochemical properties of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid, particularly its pKa, LogP, and aqueous solubility, are fundamental to its potential as a therapeutic agent. While predictive models provide initial estimates, rigorous experimental determination using validated methods such as those outlined in this guide is indispensable for accurate characterization. The interplay of these properties will ultimately guide formulation strategies, predict in vivo performance, and inform the overall drug development process. A thorough understanding of the "why" behind the "how" of these experimental procedures empowers researchers to generate high-quality, reliable data, which is the bedrock of successful pharmaceutical development.

References

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC - NIH.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025, November 7).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006, October 5).
  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4).
  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. (2025, November 14).
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
  • Development of Methods for the Determination of pKa Values - PMC.
  • pKa - Cambridge MedChem Consulting.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.

Sources

Foundational

Pharmacophore Modeling of Pyrazol-1-yl Carboxylic Acids

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: In silico design, structural validation, and virtual screening workflows. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: In silico design, structural validation, and virtual screening workflows.

Executive Summary: The Scaffold and the Strategy

The pyrazol-1-yl carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between lipophilic heterocyclic cores and polar, ionizable termini. While the pyrazole ring provides a robust scaffold for


-

stacking and hydrophobic interactions (often targeting pockets in COX-2, p38 MAP kinase, or bacterial enzymes), the attached carboxylic acid moiety serves as a critical "warhead" for electrostatic clamping—typically engaging arginine or lysine residues within a binding pocket.

This guide details the construction of high-fidelity pharmacophore models for this class. Unlike generic modeling tutorials, we focus on the specific challenge of this scaffold: balancing the rigid pyrazole core with the rotatable carboxylate linker.

The Pharmacophoric Signature

For a Pyrazol-1-yl carboxylic acid, the pharmacophore hypothesis generally relies on a specific spatial arrangement:

  • Aromatic/Hydrophobic Centroid (R/H): The pyrazole ring (and 3,5-substituents).

  • Negative Ionizable (NI) or H-Bond Acceptor (A): The terminal carboxylate.

  • Linker Constraint: The distance and angle vector determined by the alkyl/aryl linker at the N1 position.

Strategic Framework: Causality in Modeling

Effective pharmacophore modeling requires understanding the causality of ligand binding. We do not simply align molecules; we align interaction potentials.

The Electrostatic Clamp Hypothesis

In targets like Cyclooxygenase-2 (COX-2) or mPGES-1 , the carboxylic acid often mimics the carboxylate of the endogenous substrate (arachidonic acid).

  • Mechanism: The acid moiety forms a salt bridge with a conserved Arg residue (e.g., Arg120 in COX-2).

  • Modeling Implication: Your pharmacophore must prioritize a "Negative Ionizable" feature over a generic "H-bond Acceptor" to capture the strength of this ionic interaction.

Conformational Penalty

The N1-linker is the primary source of entropy loss upon binding.

  • Mechanism: The pyrazole ring is planar, but the carboxylic acid tail is flexible.

  • Modeling Implication: Rigid alignment of the pyrazole core is insufficient. You must perform a Conformational Search (e.g., OPLS4 force field) to identify low-energy bioactive conformations where the acid tail is accessible, not folded back on the ring due to internal H-bonds (intramolecular collapse).

Technical Workflow: Step-by-Step Protocol

This protocol assumes access to industry-standard suites (e.g., Schrödinger Phase, MOE, or LigandScout), but the logic applies universally.

Phase 1: Dataset Curation & Preparation
  • Input: A set of 15–30 active pyrazol-1-yl carboxylic acids (

    
    ) and a set of inactive analogues.
    
  • Sanitization:

    • Protonation States: Generate states at pH 7.4

      
       1.0. Crucial: Ensure the carboxylic acid is deprotonated (
      
      
      
      ) if the target pocket is positively charged.
    • Stereoisomers: Enumerate undefined chiral centers on the linker.

    • Energy Minimization: Minimize to a gradient of 0.05 kcal/mol/Å to remove steric clashes.

Phase 2: Hypothesis Generation (Ligand-Based)

If a crystal structure is unavailable, use the "Common Pharmacophore Hypothesis" (CPH) approach.

  • Conformer Generation:

    • Generate max 100 conformers per ligand.

    • Energy window: 10 kcal/mol (to include bioactive high-energy states).

  • Alignment:

    • Select the most active compound as the Template .

    • Align remaining actives based on the Pyrazole centroid (rigid anchor).

  • Feature Definition:

    • Feature 1 (R): Pyrazole Ring (Aromatic).[1]

    • Feature 2 (H): Substituents at positions 3/5 (Hydrophobic).

    • Feature 3 (NI/A): Carboxylate oxygens (Negative Ionizable).

  • Scoring: Rank hypotheses by survival score (alignment of actives) and penalty score (alignment of inactives).

Phase 3: Validation (The "Self-Validating" System)

A model is useless without statistical validation.

  • Decoy Set: Generate 1,000 decoys (physicochemically matched but topologically distinct) using DUD-E or similar generators.

  • Metrics:

    • Enrichment Factor (EF1%): Must be > 10.

    • ROC AUC: Must be > 0.7.

    • Goodness of Hit (GH): > 0.6.

Visualization: The Logical Pathway

The following diagram illustrates the decision matrix for modeling this specific scaffold, distinguishing between presence or absence of structural data.

PharmacophoreWorkflow Start Start: Pyrazol-1-yl Acid Dataset CheckStruct Crystal Structure Available? Start->CheckStruct StructYes Structure-Based Approach CheckStruct->StructYes Yes (e.g., COX-2) StructNo Ligand-Based Approach CheckStruct->StructNo No ExtractLigand Extract Co-crystallized Ligand StructYes->ExtractLigand InteractionMap Map Protein-Ligand Contacts (Arg/Lys Salt Bridges) ExtractLigand->InteractionMap E_Pharmacophore Generate E-Pharmacophore (Exclusion Volumes Added) InteractionMap->E_Pharmacophore Validation Validation (Decoy Set) E_Pharmacophore->Validation Conformers Generate Conformers (OPLS4 / MMFF94) StructNo->Conformers Align Align on Pyrazole Core Conformers->Align CommonFeat Identify Common Features (Arom + Neg. Ionizable) Align->CommonFeat CommonFeat->Validation Screening Virtual Screening (ZINC / PubChem) Validation->Screening

Figure 1: Decision matrix for pharmacophore modeling of pyrazol-1-yl carboxylic acids, highlighting the divergence based on structural data availability.

Case Study: Targeting COX-2

To ground this in reality, we examine the modeling of pyrazoles for COX-2 inhibition, a classic application where the carboxylic acid (or its bioisosteres) plays a pivotal role.

The Biological Context

COX-2 inhibitors (Coxibs) typically utilize a 1,5-diarylpyrazole scaffold. However, derivatives incorporating a carboxylic acid side chain target the hydrophilic side pocket defined by Arg120 and Tyr355 .

Experimental Data Summary

The following table summarizes key features derived from literature for high-affinity binding of pyrazole derivatives.

Feature TypeChemical MoietyGeometric ConstraintInteraction Partner (COX-2)
Aromatic (R) Pyrazole CorePlanar centroidHydrophobic Channel
Hydrophobic (H) 5-Phenyl / 3-CF3

5-7 Å from core
Val349, Leu352
Neg. Ionizable (NI) Carboxylic AcidVector from N1Arg120 (Salt Bridge)
H-Bond Acceptor (A) Carbonyl / SO2Specific angleTyr355 / His90
Protocol for COX-2 Model Generation
  • PDB Retrieval: Download PDB ID 3LN1 or 1CX2 (Celecoxib-bound).

  • Ligand Modification: If the crystal ligand is a sulfonamide, modify it in silico to the corresponding carboxylic acid to create a "pseudo-native" reference.

  • Grid Generation: Define the grid box centered on the ligand (10Å buffer).

  • Excluded Volumes: This is critical. Generate excluded volume spheres based on the protein backbone to prevent the selection of sterically clashing hits during screening.

  • Screening: Screen the ZINC database "Drug-Like" subset.

  • Filter: Apply a pre-filter for "Carboxylic Acid" presence to reduce computational load.

Diagram: The Pharmacophore Hypothesis[2][3]

This diagram visualizes the spatial arrangement required for a successful hit.

PharmacophoreModel R1 Aromatic Ring (Pyrazole) H1 Hydrophobic (3/5-Substituent) R1->H1 5.5 Å NI Negative Ionizable (Carboxylate) R1->NI 6.2 Å H1->NI 8.1 Å Target Target Residue: Arg120 NI->Target Salt Bridge

Figure 2: 3D Pharmacophore hypothesis for a Pyrazol-1-yl Carboxylic Acid derivative, showing feature distances and the critical salt-bridge interaction.

Troubleshooting & Optimization

Issue: High False Positive Rate (Active in model, inactive in assay).

  • Cause: The model allows the carboxylic acid to bind, but ignores the steric clash of the linker with the channel walls.

  • Solution: Add Excluded Volume (XV) spheres along the N1-linker vector.

Issue: Low Enrichment (Model fails to retrieve known actives).

  • Cause: The "Negative Ionizable" feature is too restrictive (requires full ionization).

  • Solution: Relax the feature to "H-Bond Acceptor + H-Bond Donor" to account for potential neutral hydrogen bonding if the local pH shifts.

References

  • Barakat, A., et al. (2018).[2][3] "Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures."[2][3] Chemistry Central Journal. Link

  • Murahari, M., et al. (2019).[4] "Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors." Bioorganic Chemistry. Link

  • Gupta, G.K., & Kumar, A. (2012). "3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors." Acta Poloniae Pharmaceutica. Link

  • Modi, P., et al. (2022). "Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling." Molecular Diversity. Link

  • Qing, X., et al. (2014).[5] "Pharmacophore modeling: advances, limitations, and current utility in drug discovery."[5] Journal of Receptor, Ligand and Channel Research. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Technical Application Note: Scalable Synthesis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(4-Ethoxy-pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid , a critical carboxylic acid intermediate often utilized in the development of metabolic disease therapeutics (e.g., Glucokinase Activators) and agrochemicals.

The synthesis addresses the primary challenge of N-alkylation with a sterically hindered tertiary electrophile . Standard alkylation conditions often lead to elimination by-products (methacrylates); therefore, this guide prioritizes a Cesium Carbonate (


) mediated approach  to maximize substitution efficiency (

) while suppressing elimination (

).

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C-N bond between the pyrazole nitrogen and the tertiary carbon of the isobutyric moiety.

Retrosynthesis Target Target Molecule 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Ester Intermediate Ester Ethyl 2-(4-ethoxypyrazol-1-yl)-2-methylpropionate Target->Ester Hydrolysis (LiOH) Disconnection C-N Disconnection Ester->Disconnection Py Nucleophile 4-Ethoxypyrazole (CAS 81437-10-7) Disconnection->Py Elec Electrophile Ethyl 2-bromo-2-methylpropionate (CAS 600-00-0) Disconnection->Elec

Figure 1: Retrosynthetic strategy isolating the critical C-N bond formation and ester hydrolysis.

Experimental Protocols

Step 1: Preparation of 4-Ethoxypyrazole (If not purchased)

Note: While 4-ethoxypyrazole (CAS 81437-10-7) is commercially available, in-house synthesis ensures purity.

Reaction Overview: O-Alkylation of 4-hydroxypyrazole (or N-protected equivalent) with ethyl iodide.

ParameterSpecification
Precursor 4-Hydroxypyrazole (or 4-hydroxypyrazole-1-carboxylic acid ester)
Reagent Ethyl Iodide (

)
Base Potassium Carbonate (

)
Solvent DMF or Acetone
Temp/Time 60°C / 4-6 hours

Protocol:

  • Dissolve 4-hydroxypyrazole (1.0 eq) in DMF (10 vol).

  • Add

    
     (2.0 eq) and stir for 30 min at RT.
    
  • Add Ethyl Iodide (1.2 eq) dropwise.

  • Heat to 60°C and monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: N-Alkylation (The Critical Step)

Objective: Synthesize Ethyl 2-(4-ethoxypyrazol-1-yl)-2-methylpropionate.

Mechanism & Rationale: The reaction involves the nucleophilic attack of the pyrazole nitrogen on a tertiary alkyl bromide .

  • Risk: The electrophile (Ethyl 2-bromo-2-methylpropionate) is prone to E2 elimination to form Ethyl methacrylate, especially with strong bases (e.g., NaH).

  • Solution: Use Cesium Carbonate (

    
    )  in DMF. The "Cesium Effect" increases the solubility and nucleophilicity of the pyrazolate anion while being mild enough to minimize elimination.
    

Reagents Table:

Reagent Equiv. Role
4-Ethoxypyrazole 1.0 Nucleophile
Ethyl 2-bromo-2-methylpropionate 1.5 Electrophile

| Cesium Carbonate (


)  | 2.0 | Base |
| DMF (Anhydrous)  | 10 Vol | Solvent |

Detailed Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Ethoxypyrazole (1.0 eq) and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add

    
     (2.0 eq) in one portion. The suspension may turn slightly yellow.
    
  • Electrophile Addition: Add Ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise via syringe.

    • Expert Tip: Adding the electrophile slowly helps maintain a favorable nucleophile-to-electrophile ratio, reducing side reactions.

  • Reaction: Heat the mixture to 80°C for 16–24 hours.

    • Monitoring: Check LCMS for the product mass [M+H]+ = ~227. Elimination product (Ethyl methacrylate) is volatile and may not be visible on LCMS.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (50 Vol).

    • Extract with Ethyl Acetate (

      
       Vol).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Target: Colorless to pale yellow oil.

Step 3: Ester Hydrolysis (Saponification)

Objective: Isolate the final acid 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid.

Protocol:

  • Dissolution: Dissolve the ester from Step 2 in a mixture of THF:MeOH:Water (3:1:1).

  • Reagent: Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq).
    
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Note: Heating to 50°C accelerates the reaction if steric bulk hinders hydrolysis.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Dilute the aqueous residue with water.

    • Wash: Extract with Diethyl Ether (

      
      ) to remove unreacted ester or non-polar impurities. Discard the organic layer.
      
    • Acidification: Acidify the aqueous layer to pH ~3-4 using 1N HCl. The product should precipitate or oil out.

    • Extraction: Extract with EtOAc (

      
      ). Dry over 
      
      
      
      and concentrate.
  • Final Product: White to off-white solid. Recrystallize from EtOAc/Hexane if necessary.

Process Workflow Diagram

Workflow Start Start: 4-Ethoxypyrazole Step1 Step 1: Alkylation Cs2CO3, DMF, 80°C + Ethyl 2-bromo-2-methylpropionate Start->Step1 Check LCMS Check [M+H]+ 227? Step1->Check Check->Step1 No (Continue Heating) Step2 Step 2: Hydrolysis LiOH, THF/H2O Check->Step2 Yes Workup Acidic Workup (pH 3-4) Step2->Workup Final Final Product: Carboxylic Acid Workup->Final

Figure 2: Logical flow of the synthesis and decision points.

Analytical Validation (Expected Data)

To validate the structure, ensure the following NMR signals are present:

MoietyProton (

NMR) Characteristics
Pyrazole-H (3,5 pos) Two singlets or doublets around

7.0 - 7.5 ppm.
Ethoxy Group (-OCH2CH3) Quartet at

3.9-4.1 ppm (

) and Triplet at

1.3 ppm (

).
Gem-Dimethyl (-C(CH3)2) Strong singlet integrating to

around

1.6 - 1.8 ppm.
Carboxylic Acid (-COOH) Broad singlet at

10-12 ppm (exchangeable with

).

Troubleshooting & Expert Insights

  • Issue: Low Yield in Alkylation (Step 2).

    • Cause: Elimination of Ethyl 2-bromo-2-methylpropionate to ethyl methacrylate.

    • Remedy: Ensure the reaction temperature does not exceed 80°C. Add the bromide slowly to the pyrazole/base mixture. If

      
       is too slow, try adding a catalytic amount of Potassium Iodide (
      
      
      
      ) to form the more reactive alkyl iodide in situ (Finkelstein condition).
  • Issue: Regioselectivity.

    • Insight: 4-Ethoxypyrazole is symmetric; therefore, N1 and N2 alkylation results in the same product. Regioisomer separation is not required .

  • Safety:

    • Ethyl 2-bromo-2-methylpropionate is a lachrymator. Handle only in a fume hood.

    • DMF is hepatotoxic; ensure thorough removal during workup to prevent interference with biological assays.

References

  • Synthesis of 4-alkoxypyrazoles

    • Title: Selectivity in 1,3-Dipolar Cycloadditions of β-Substituted Captod
    • Source: Tetrahedron (via ResearchG
    • URL:[Link]

  • Reagent Data (Ethyl 2-bromo-2-methylpropionate)

    • Title: Propanoic acid, 2-bromo-2-methyl-, ethyl ester (NIST WebBook).
    • Source: National Institute of Standards and Technology (NIST).
    • URL:[Link]

  • General Pyrazole Alkylation Protocols

    • Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols (Context on 4-alkoxypyrazole stability).
    • Source: N
    • URL:[Link]

Application

Application Note: Optimal Solvent Systems for 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

[1] Executive Summary This guide provides a technical framework for the solubilization and handling of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid , a functionalized pyrazole derivative often utilized as a building...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical framework for the solubilization and handling of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid , a functionalized pyrazole derivative often utilized as a building block in medicinal chemistry (e.g., in the synthesis of kinase inhibitors).[1]

Based on its structural pharmacophore—comprising a lipophilic ethoxy-pyrazole core and a polarizable isobutyric acid tail—this compound exhibits amphiphilic properties with pH-dependent aqueous solubility.[1] This protocol defines the optimal solvent systems for stock preparation, chemical synthesis, and biological assay formulation.[2]

Physicochemical Profile & Solubility Analysis

Structural Determinants of Solubility

The solubility behavior of CAS 941295-60-7 is governed by three distinct structural motifs:

  • Carboxylic Acid Moiety (

    
     ~4.5):  Provides high solubility in basic aqueous media (via carboxylate anion formation) but limits solubility in acidic aqueous environments.[2]
    
  • Ethoxy-Pyrazole Core: Aromatic and moderately lipophilic; drives affinity for polar aprotic solvents (DMSO, DMF) and chlorinated solvents.[2]

  • Gem-dimethyl Group: Increases steric bulk and lipophilicity, slightly reducing solubility in pure water compared to unbranched analogs.[2]

Solvent Compatibility Matrix

The following data summarizes observed and predicted solubility thresholds at 25°C.

Solvent ClassSpecific SolventSolubility RatingEstimated Conc.Application Context
Polar Aprotic DMSO Excellent >50 mg/mLPrimary Stock Solution for bio-assays.[1]
Polar Aprotic DMFExcellent>50 mg/mLAlternative stock; peptide coupling reactions.[2]
Protics Ethanol / MethanolGood10–30 mg/mLRecrystallization; intermediate dilutions.[2]
Chlorinated Dichloromethane (DCM)Moderate5–20 mg/mLSynthetic extraction; chromatography.
Aqueous (Acidic) 0.1 M HClPoor<0.1 mg/mLPrecipitation occurs; use for isolation.
Aqueous (Basic) 0.1 M NaOH / PBS (pH 7.4)Good>10 mg/mLBiological working solution (Salt form).

Critical Note: The compound is a solid at room temperature (MP: 110–115°C). Heating to 40°C may be required to accelerate dissolution in alcohols.[2]

Experimental Protocols

Protocol A: Preparation of Stock Solution (Biological Assays)

Objective: Create a stable 100 mM stock solution for dilution into cell culture media or enzymatic buffers.

  • Weighing: Accurately weigh 21.0 mg of the compound (MW: 210.23 g/mol ) into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), grade ≥99.9%.

    • Why DMSO? It prevents hydrolysis and maintains sterility.[2]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability: Stable for >6 months at -20°C in DMSO.[1]

Protocol B: Aqueous Solubilization (pH Switching Method)

Objective: Dissolve the compound in water without using high concentrations of organic co-solvents (DMSO < 0.1%).

  • Suspension: Suspend the target mass in water (Result: Cloudy suspension).

  • Ionization: Dropwise add 1.0 M NaOH or 1.0 M

    
      while stirring.
    
  • Clarification: Monitor until the solution turns clear. This indicates the formation of the sodium salt.[2]

  • Buffering: Dilute with the desired buffer (e.g., PBS) to the final volume.[2]

    • Caution: Ensure the final pH remains > 6.[2]0. If the pH drops below the

      
       (~4.5), the free acid will precipitate.[2]
      

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct solvent system based on your experimental end-goal.

SolventSelection Start Start: 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Goal Define Application Goal Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Biological Synthesis Chemical Synthesis (Reaction/Purification) Goal->Synthesis Chemical DMSOStock Dissolve in DMSO (10-100 mM Stock) BioAssay->DMSOStock SolventChoice Select Solvent based on Reaction Type Synthesis->SolventChoice AqueousDilution Dilute into Buffer (Keep DMSO < 1%) DMSOStock->AqueousDilution CheckPrecip Check for Precipitation (Is pH < 5?) AqueousDilution->CheckPrecip CheckPrecip->DMSOStock Yes (Cloudy) Increase pH or DMSO % SuccessBio Ready for Assay CheckPrecip->SuccessBio No (Clear) Coupling Peptide Coupling? Use DMF or DCM SolventChoice->Coupling Workup Acidic Workup? Extract with EtOAc/DCM SolventChoice->Workup

Figure 1: Decision tree for solvent selection based on experimental requirements. Blue path denotes biological workflow; Yellow path denotes synthetic chemistry workflow.[2]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood when handling powder to avoid inhalation.[2]

  • Disposal: Dispose of DMSO/organic solutions in halogenated or non-halogenated organic waste streams as appropriate.[2] Aqueous solutions containing trace amounts (<0.1%) may often be treated as biological waste depending on local EHS regulations.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485374, 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid.[1] (Structural analog solubility data). Retrieved from [Link]

  • TradeIndia. 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Product Specifications. (Confirming DMSO solubility and physical state). Retrieved from [Link]

  • MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (General solvent compatibility for pyrazole-carboxylic acids).[1] Retrieved from [Link]

  • Cheméo. Propanoic acid, 2-methyl- (Isobutyric acid) Chemical Properties.[1][3][4] (Fragment solubility analysis). Retrieved from [Link][1]

Sources

Method

Using 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid in fragment-based drug design

Application Note: Strategic Utilization of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic Acid in Fragment-Based Drug Design (FBDD) Abstract This guide details the technical application of 2-(4-Ethoxy-pyrazol-1-yl)-2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic Acid in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the technical application of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (referred to herein as Fragment EPM ) as a high-value scaffold in Fragment-Based Drug Design (FBDD).[1][2] Unlike generic phenyl-acid fragments, EPM incorporates a gem-dimethyl group for conformational pre-organization (Thorpe-Ingold effect) and a pyrazole core for enhanced solubility and distinct hydrogen bond vectors.[1][2] This document provides validated protocols for quality control, biophysical screening (STD-NMR, SPR), and synthetic elaboration strategies to transition this fragment from a millimolar hit to a nanomolar lead.

Molecular Rationale & Properties

Fragment EPM represents a "privileged structure" in FBDD libraries.[1][2] Its design addresses two common failure modes in fragment screening: low solubility and high entropic penalty upon binding.[1][3][2]

  • The Anchor (Carboxylic Acid): Acts as a "warhead" to engage basic residues (Arg, Lys) or coordinate metal centers (Zn²⁺ in metalloproteases) in the target pocket.[1]

  • The Rigidifier (Gem-Dimethyl): The two methyl groups at the

    
    -position restrict the rotation of the N-C bond.[2] This "Thorpe-Ingold effect" reduces the entropic cost of binding, often yielding higher initial affinity compared to the linear propionic acid analog.[1]
    
  • The Vector (4-Ethoxy Group): Provides a lipophilic handle pointing away from the acid anchor, probing hydrophobic sub-pockets and offering a clear vector for "fragment growing."[1]

Table 1: Physicochemical Profile of Fragment EPM
PropertyValue (Approx.)Significance in FBDD
Formula

--
MW 198.22 DaIdeal "Rule of 3" compliance (<300 Da).[1][2]
cLogP ~1.2Optimal lipophilicity for solubility and binding.[1][2]
PSA ~65 ŲGood membrane permeability potential.[1][3][2]
H-Bond Donors 1 (COOH)Specific interaction anchor.
H-Bond Acceptors 3 (N, O, O)Versatile interaction network.[1][3][2]
Solubility (PBS) > 5 mMExcellent for high-concentration NMR/SPR screens.[1][2]

Pre-Screening Quality Control Protocol

Objective: Ensure Fragment EPM is free of aggregation-inducing impurities (e.g., copper salts from synthesis) before introduction to protein targets.

Protocol:

  • Purity Check: Dissolve 1 mg of EPM in

    
    -DMSO. Acquire 1H NMR. Purity must be >95%.
    
    • Critical Check: Look for broad peaks at baseline, indicating aggregation or paramagnetic impurities.[1][3][2]

  • Solubility Stress Test:

    • Prepare a 100 mM stock in 100%

      
      -DMSO.
      
    • Dilute to 1 mM in the specific assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[1][3]

    • Incubate for 2 hours at RT.

    • Measure UV absorbance at 280nm (or specific

      
       of pyrazole ~250nm) relative to a standard curve.
      
    • Acceptance Criteria: >90% recovery in aqueous buffer.[1][3][2]

Biophysical Screening Protocols

Fragment EPM is best screened using ligand-observed NMR (STD-NMR) due to its size and fast exchange rate (


 typically 100 

M – 2 mM).[1][2]
Method A: Saturation Transfer Difference (STD) NMR

Rationale: Detects transient binding by transferring magnetization from the protein to the bound fragment.[1][2]

Reagents:

  • Target Protein: 10

    
    M (recombinant, purified).[1][3][2]
    
  • Fragment EPM: 500

    
    M (50-fold excess).
    
  • Buffer:

    
     saline buffer (pH 7.4).
    

Step-by-Step Protocol:

  • Sample Prep: Mix protein and EPM in a 3mm NMR tube. Total volume: 160

    
    L.[1][3][2]
    
  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses.

    • On-Resonance Irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.[1][2]

    • Off-Resonance Irradiation: 30 ppm (control).[1][2]

  • Acquisition:

    • Saturation time: 2.0 seconds.[1][3][2]

    • Scans: 512 (to improve S/N ratio).

    • Temperature: 298 K.[1][3][2]

  • Data Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.[2]

    • Positive Result: Signals corresponding to the Ethoxy protons and Gem-dimethyl protons appearing in the difference spectrum indicate binding.[1][2]

    • Epitope Mapping: If the Ethoxy signal is stronger than the Gem-dimethyl signal, the Ethoxy group is buried deeper in the protein pocket.[1]

Method B: Surface Plasmon Resonance (SPR)

Rationale: Validates binding kinetics and stoichiometry.

Protocol:

  • Immobilization: Couple target protein to a CM5 chip (Goal: ~3000 RU for low MW fragments).

  • Injection: Inject Fragment EPM as a concentration series (e.g., 31

    
    M to 1000 
    
    
    
    M) in 2-fold dilutions.
  • Running Buffer: PBS-P + 2% DMSO (Matched to sample buffer).

  • Analysis:

    • Use a "Square Wave" fit (steady-state affinity) since

      
       and 
      
      
      
      are likely too fast for kinetic fitting.[1][2]
    • Plot

      
       vs. Concentration to determine 
      
      
      
      .[1][2]

Synthetic Elaboration & Optimization

Once binding is confirmed, Fragment EPM serves as a robust starting point.[1][3][2] The synthetic logic focuses on maintaining the gem-dimethyl rigidification while extending the ethoxy vector.[2]

Workflow Visualization: From Hit to Lead

FBDD_Optimization Hit Fragment EPM Hit (Kd ~ 500 µM) Vector_Analysis Vector Analysis (Crystal Structure/Docking) Hit->Vector_Analysis Validated via STD-NMR Strategy_A Grow Vector 1: Ethoxy Extension Vector_Analysis->Strategy_A Hydrophobic Pocket Available Strategy_B Link Vector 2: Acid Replacement Vector_Analysis->Strategy_B Need Improved Anchor Synth_A Synthesis: Etherification of 4-OH-Pyrazole Strategy_A->Synth_A Synth_B Synthesis: Bioisostere Install (Sulfonamide/Tetrazole) Strategy_B->Synth_B Lead Optimized Lead (Kd < 100 nM) Synth_A->Lead SAR Iteration Synth_B->Lead SAR Iteration

Figure 1: Optimization workflow for Fragment EPM. The molecule offers two distinct vectors: the ethoxy tail for reaching hydrophobic pockets and the carboxylic acid for isosteric replacement.

Synthetic Protocol: General Preparation of EPM Analogs

To optimize the fragment, you will likely need to synthesize analogs with different groups at the 4-position (replacing the ethoxy).[1]

Reaction Scheme (Standard Protocol):

  • Starting Material: 4-hydroxypyrazole (commercially available).[1][2]

  • Step 1 (O-Alkylation):

    • Dissolve 4-hydroxypyrazole in DMF.[1][3][2]

    • Add

      
       (2.5 eq) and the desired alkyl halide (e.g., Bromoethane for EPM, or Benzyl bromide for analogs).[1][3]
      
    • Stir at 60°C for 4 hours.

    • Result: 4-alkoxypyrazole.[1][3][2]

  • Step 2 (N-Alkylation with Gem-Dimethyl):

    • Dissolve product from Step 1 in dry Acetone or DMF.[1][3][2]

    • Add Ethyl 2-bromo-2-methylpropionate (1.2 eq) and

      
       (2.0 eq).
      
    • Reflux (Acetone) or Heat to 80°C (DMF) for 12 hours.

    • Note: The gem-dimethyl group makes the electrophile sterically hindered; Cesium carbonate is crucial for reactivity.[2]

  • Step 3 (Hydrolysis):

    • Treat the ester with LiOH (3 eq) in THF/Water (3:1).[2][4]

    • Acidify with 1M HCl to precipitate the final carboxylic acid (Fragment EPM).[1][2]

Application Notes & Troubleshooting

  • The "Gem-Dimethyl" Advantage: In your SAR (Structure-Activity Relationship) studies, synthesize the "des-methyl" analog (linear propionic acid) alongside EPM.[1][2] If EPM shows >10x potency over the linear analog, the binding is driven by conformational restriction.[1][3] This validates the scaffold selection.

  • Acid Isosteres: If the carboxylic acid causes permeability issues (low cellular activity), convert it to a Tetrazole or Acyl-Sulfonamide in late-stage optimization.[1][2] These maintain the negative charge/H-bond acceptor capability but improve membrane transit.[2]

  • False Positives: The pyrazole nitrogen can coordinate transition metals.[1][2] If your protein contains a structural Zinc or Iron, ensure the fragment isn't simply stripping the metal.[1][3] Run a thermal shift assay (DSF) with EDTA to control for metal dependency.[1][2]

References

  • Talele, T. T. (2017).[1][3][2][5] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 60(4), 1238–1286.[1][3] [1][2]

  • Erlanson, D. A., et al. (2016).[1][3][2] "Twenty years on: the impact of fragment-based drug discovery."[2] Nature Reviews Drug Discovery, 15, 605–619.[1][3]

  • Scott, D. E., et al. (2012).[1][3][2] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990–5003.[1][3] (Discusses pyrazole scaffolds in FBDD).

  • BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." (General pyrazole synthesis reference).

  • PubChem Compound Summary. "2-(4-chloro-1H-pyrazol-1-yl)propanoic acid" (Structural analog data for property estimation). [1][2]

Sources

Method

Kinetic Profiling and Stability Analysis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic Acid Derivatives

Abstract & Scope This guide details the kinetic characterization of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (EPMPA) and its ester derivatives.[1] Structurally analogous to fibrates (PPAR agonists) and GPR40 mod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the kinetic characterization of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (EPMPA) and its ester derivatives.[1] Structurally analogous to fibrates (PPAR agonists) and GPR40 modulators, this scaffold features a sterically hindered carboxylic acid tail (gem-dimethyl substitution) and an oxidatively labile ethoxy group.[1]

Understanding the reaction kinetics of this scaffold is critical for two phases of drug development:

  • Prodrug Design: Evaluating the hydrolytic stability of ester derivatives (Ethyl/Methyl EPMPA) to ensure bioactivation.

  • Metabolic Stability: Profiling the kinetics of oxidative dealkylation (O-deethylation) of the pyrazole core.

Chemical Context & Structure-Activity Relationship (SAR)

The gem-dimethyl group at the


-position of the propionic acid moiety introduces significant steric hindrance, altering standard kinetic profiles compared to linear propionic acids.[1]
Key Structural Features[2]
  • Site A (Steric Shield): The 2-methyl-propionic motif creates a "neopentyl-like" environment, significantly retarding nucleophilic attack at the carbonyl carbon.[1] This increases the half-life (

    
    ) of ester derivatives in plasma.[1]
    
  • Site B (Metabolic Soft Spot): The 4-ethoxy group on the pyrazole ring is susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation, yielding the 4-hydroxy metabolite.[1]

Defined Derivatives for Study
  • Compound 1 (EPMPA): The free acid (Active Metabolite).[1]

  • Compound 2 (EPMPA-Et): Ethyl ester derivative (Prodrug Candidate).[1][2]

  • Compound 3 (EPMPA-Me): Methyl ester derivative (Synthetic Intermediate).[1]

Visualizing the Kinetic Pathways

The following diagram illustrates the competing kinetic pathways: Hydrolysis (Chemical/Enzymatic) and Oxidative Metabolism.

ReactionKinetics cluster_0 Pathway A: Bioactivation cluster_1 Pathway B: Clearance Prodrug EPMPA-Et (Ester) (Prodrug) Intermediate Transition State (Tetrahedral) Prodrug->Intermediate k1: Nucleophilic Attack (Esterase/OH-) ActiveDrug EPMPA (Acid) (Active Scaffold) Intermediate->ActiveDrug k2: Collapse Metabolite 4-Hydroxy-EPMPA (Inactive/Excreted) ActiveDrug->Metabolite k_met: CYP450 (O-Dealkylation)

Figure 1: Kinetic pathways for EPMPA derivatives. Pathway A represents the desired hydrolysis of the ester prodrug. Pathway B represents the oxidative clearance of the active acid.

Protocol A: Hydrolytic Stability Kinetics (Chemical & Enzymatic)

Objective: Determine the rate constant (


) and half-life (

) of EPMPA-Et (Compound 2) in simulated biological fluids.
Experimental Setup

Reagents:

  • Stock Solution: 10 mM EPMPA-Et in DMSO.

  • Media:

    • Chemical:[1][3][4][5][6][7][8][9][10] PBS (pH 7.4), HCl (pH 1.2, SGF), Borate Buffer (pH 9.0).[1]

    • Biological:[1] Rat/Human Plasma (lithium heparin), Liver S9 fraction.[1]

  • Internal Standard (IS): Warfarin or Diclofenac (1 µM in Acetonitrile).[1]

Workflow
  • Pre-incubation: Equilibrate media (990 µL) at 37°C for 10 min.

  • Initiation: Spike 10 µL of Stock Solution into media (Final conc: 100 µM). Vortex briefly.

  • Sampling: At

    
     min.[1]
    
    • Remove 50 µL aliquot.

    • Quench: Immediately transfer to 200 µL ice-cold Acetonitrile containing IS.

  • Processing: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode). Monitor transitions for Ester (Parent) and Acid (Product).[1][3]

Data Analysis (Pseudo-First-Order)

Due to the excess of water/nucleophiles, hydrolysis follows pseudo-first-order kinetics.[1][11]


[1]

Where:

  • 
     = Peak area ratio (Analyte/IS) at time 
    
    
    
    .[1]
  • 
     = Slope of the linear regression of 
    
    
    
    vs
    
    
    .[1]

Calculation of Half-life:


[1]

Steric Hindrance Correction: Note: Expect


 for EPMPA-Et to be 5–10x slower than a standard ethyl propionate due to the gem-dimethyl effect.[1] If 

hours in plasma, the prodrug may be too stable for efficacy.

Protocol B: Metabolic Stability (Microsomal Intrinsic Clearance)

Objective: Quantify the intrinsic clearance (


) of the active acid (EPMPA) driven by the O-dealkylation of the ethoxy group.
Experimental Setup

Reagents:

  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound: EPMPA (Acid) at 1 µM (low conc to ensure linear kinetics).

Workflow Diagram

MicrosomalAssay Start Prepare Master Mix (Microsomes + Buffer) Spike Add Test Compound (1 µM Final) Start->Spike PreWarm Pre-warm 37°C (5 min) Spike->PreWarm Initiate Initiate with NADPH PreWarm->Initiate Incubate Incubate (0, 5, 15, 30, 45 min) Initiate->Incubate Quench Quench with ACN + IS (Stop Reaction) Incubate->Quench Analyze LC-MS/MS Analysis (Depletion of Parent) Quench->Analyze

Figure 2: Microsomal stability workflow for determining metabolic clearance.[1]

Calculation of Intrinsic Clearance

Plot


 vs. time.[1] The slope is 

(depletion rate constant).[1]

[1]

Interpretation:

  • High Clearance:

    
     (Rat) 
    
    
    
    Rapid O-dealkylation.[1]
  • Low Clearance:

    
     (Rat) 
    
    
    
    Metabolically stable.[1]
  • Insight: The pyrazole ring is electron-rich.[1] If clearance is too high, consider substituting the Ethoxy group with a Trifluoromethoxy (

    
    ) or Difluoromethoxy (
    
    
    
    ) group to block the site of metabolism [1].[1]

Summary of Kinetic Parameters (Expected)

ParameterDerivativeConditionExpected TrendMechanistic Insight

(Hydrolysis)
EPMPA-EtPBS pH 7.4Stable (>48 h)Gem-dimethyl blocks

/nucleophilic attack.[1]

(Hydrolysis)
EPMPA-EtRat PlasmaModerate (1–4 h)Esterases overcome steric bulk, but slower than linear esters.[1]

(Metabolism)
EPMPA (Acid)HLM (Microsomes)Low-MediumEthoxy group is labile, but pyrazole N-substitution stabilizes the core.[1]
Solubility (

)
EPMPA (Acid)pH 1.2Low (<10 µg/mL)Acid form is uncharged and lipophilic.[1]
Solubility (

)
EPMPA (Acid)pH 7.4High (>1 mg/mL)Ionized carboxylate drives solubility.[1]

Troubleshooting & Optimization

  • Issue: Non-linear hydrolysis plots.

    • Cause: Product inhibition (acid accumulation lowering pH locally) or saturation of esterases.[1]

    • Fix: Reduce initial concentration to

      
       or increase buffer capacity (100 mM Phosphate).
      
  • Issue: Poor recovery in LC-MS.

    • Cause: The pyrazole nitrogen may cause peak tailing on C18 columns.

    • Fix: Add 0.1% Formic Acid to the mobile phase or use a C18-PFP (Pentafluorophenyl) column for better selectivity of nitrogen heterocycles.[1]

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Chapter on Hydrolytic Stability). Link

  • Fukami, T., et al. (2013). Discovery of Fasiglifam (TAK-875), a Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1] ACS Medicinal Chemistry Letters, 4(5), 432-437.[1] (Provides context on similar acid/ester kinetics). Link[1]

  • PubChem Compound Summary. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (Analogous structure for property benchmarking). Link

  • World Intellectual Property Organization. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.[1] (Describes synthesis and ester intermediates). Link

Sources

Application

Preparation and Selection of Pharmaceutically Acceptable Salts of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Application Note: AN-2026-PHY-04 Executive Summary This application note details the technical protocols for the salt selection and preparation of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (herein referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PHY-04

Executive Summary

This application note details the technical protocols for the salt selection and preparation of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (herein referred to as Compound A ). As a carboxylic acid derivative featuring a lipophilic pyrazole core and a gem-dimethyl substituted tail, Compound A presents specific solubility and crystallinity challenges. This guide provides a rational, pKa-driven approach to selecting counter-ions, detailed experimental workflows for synthesis, and critical characterization metrics to ensure formulation viability.

Physicochemical Context & Molecule Analysis[1][2][3][4]

Structural Considerations

Compound A consists of three critical pharmacophores affecting solid-state behavior:

  • Carboxylic Acid Tail: The primary handle for salt formation. The gem-dimethyl substitution (2-methyl-propionic acid) increases steric bulk, often aiding in crystallinity but potentially reducing salt melting points compared to straight-chain analogs.

  • Pyrazole Core: Aromatic and planar. While the nitrogen at position 2 has a lone pair, its basicity is low (pKa ~2.5), making the molecule predominantly acidic in physiological ranges.

  • 4-Ethoxy Group: Increases lipophilicity, suggesting the free acid is likely Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

The pKa Driver

Successful salt formation requires a difference in pKa (


) between the drug and the counter-ion of at least 3 units to ensure proton transfer rather than co-crystal formation.
  • Compound A (Estimated pKa): ~4.4 (typical for

    
    -dimethyl alkanoic acids).
    
  • Target Counter-ion pKa: > 7.4.

Table 1: Physicochemical Profile of Compound A (Free Acid)

PropertyValue / DescriptionImplication for Formulation
Molecular Weight ~212.25 g/mol Low MW favors high salt load per dose.
pKa (Acidic) 4.4 ± 0.2 (Calc.)Requires basic counter-ions.
LogP ~2.1 (Est.)[1]Moderate lipophilicity; water solubility is the limiting factor.
Melting Point 110–115 °CModerate MP suggests metastable polymorph risks.
Solubility (Water) < 0.1 mg/mLSalt formation is mandatory for IV or high-load oral forms.

Strategic Salt Selection Workflow

The following flowchart outlines the decision matrix for selecting the optimal salt form based on the intended delivery route.

SaltSelection Start Compound A (Free Acid) pKa_Check Determine pKa (Target: ~4.4) Start->pKa_Check Route Intended Route of Administration? pKa_Check->Route Oral_IR Oral (Immediate Release) Route->Oral_IR Fast Onset Oral_CR Oral (Controlled Release) Route->Oral_CR Sustained Parenteral Parenteral (IV/IM) Route->Parenteral Solubility Critical Na_K Alkali Salts (Na+, K+) High Solubility Hygroscopic Risk Oral_IR->Na_K Amine Organic Amines (Tromethamine, Meglumine) Surfactant effect, Stable Oral_IR->Amine Ca_Mg Earth Metals (Ca2+, Mg2+) Lower Solubility Stable/Non-hygroscopic Oral_CR->Ca_Mg Parenteral->Na_K Parenteral->Amine Screen Solvent Screening (EtOH, IPA, Acetone/Water) Na_K->Screen Ca_Mg->Screen Amine->Screen Eval Evaluation: XRPD (Crystallinity) DVS (Hygroscopicity) Screen->Eval

Figure 1: Decision matrix for counter-ion selection based on therapeutic goals.

Experimental Protocols

Protocol A: Preparation of Sodium Salt (High Solubility)

Objective: To create a highly water-soluble form for immediate release tablets or IV reconstitution. Mechanism: Neutralization in a polar organic solvent followed by anti-solvent precipitation.

Materials:

  • Compound A (Free Acid)

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution

  • Solvents: Ethanol (Absolute), Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g (47.1 mmol) of Compound A into a 250 mL round-bottom flask. Add 50 mL of Absolute Ethanol. Stir at 40°C until fully dissolved.

  • Neutralization: Slowly add 47.1 mL of 1.0 M NaOH (1.0 eq) dropwise over 20 minutes. Note: Maintain temperature at 40°C to prevent premature precipitation of amorphous material.

  • Equilibration: Stir the clear solution for 30 minutes at 40°C.

  • Crystallization (Anti-solvent):

    • Concentrate the solution under vacuum (Rotavap) to approximately 20 mL volume.

    • Slowly add 100 mL of Ethyl Acetate (Anti-solvent) while stirring vigorously. A white precipitate should form.

  • Maturation: Cool the slurry to 0-5°C and stir for 2 hours. This "aging" process promotes the conversion of amorphous aggregates into stable crystalline forms.

  • Isolation: Filter via a Buchner funnel. Wash the cake with 20 mL of cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Result: White, free-flowing crystalline powder. High water solubility (>50 mg/mL).

Protocol B: Preparation of Tromethamine (Tris) Salt

Objective: To improve stability and reduce hygroscopicity compared to the sodium salt. Tromethamine often aids in forming distinct crystal lattices for difficult-to-crystallize acids.

Materials:

  • Compound A (Free Acid)

  • Tromethamine (Solid)[2][3][4]

  • Solvent: Isopropyl Alcohol (IPA)

Step-by-Step Procedure:

  • Stoichiometry: Weigh 5.0 g (23.5 mmol) of Compound A and 2.85 g (23.5 mmol) of Tromethamine (1:1 molar ratio).

  • Slurry Formation: Combine both solids in a reaction vessel. Add 75 mL of Isopropyl Alcohol (IPA).

  • Temperature Cycling (Ostwald Ripening):

    • Heat the slurry to reflux (82°C) for 1 hour. The mixture may not fully dissolve; this is acceptable (slurry conversion).

    • Cool slowly to 20°C over 2 hours.

    • Re-heat to 60°C for 1 hour.

    • Cool again to 20°C.

    • Rationale: Cycling dissolves fine particles and grows larger, more stable crystals.

  • Final Equilibration: Stir at ambient temperature (20-25°C) for 12 hours.

  • Isolation: Filter the solids. Wash with 10 mL of cold IPA.

  • Drying: Vacuum dry at 45°C.

Expected Result: Non-hygroscopic crystalline solid. Moderate water solubility (~10-30 mg/mL).

Analytical Validation & Characterization

Once salts are generated, they must be validated against the free acid to confirm salt formation and suitability.

X-Ray Powder Diffraction (XRPD)
  • Purpose: Confirm crystallinity and ensure a new phase is formed (not just a physical mixture).

  • Success Criteria: Distinct Bragg peaks different from the Free Acid and the Counter-ion starting material.

  • Protocol: Scan from 3° to 40° (2

    
    ) at 2°/min.
    
Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting point and detect solvates.

  • Success Criteria: A single, sharp endotherm.

    • Free Acid MP: ~110°C.[5]

    • Salt MP: Typically > 150°C (indicates improved thermal stability).

    • Warning: A broad endotherm < 100°C often indicates a hydrate or amorphous content.

Dynamic Vapor Sorption (DVS)
  • Purpose: Assess hygroscopicity (tendency to absorb moisture).

  • Protocol: Cycle from 0% to 90% Relative Humidity (RH) at 25°C.

  • Limit: Mass gain > 2% at 80% RH suggests the salt requires special packaging (e.g., foil blisters). Sodium salts often fail this; Tris salts usually pass.

Table 2: Comparative Analysis of Potential Salts

ParameterFree AcidSodium SaltTromethamine Salt
Solubility (pH 7) Low (<0.1 mg/mL)High (>100 mg/mL)Moderate (20-50 mg/mL)
Crystallinity HighModerate (Risk of hydrates)High
Hygroscopicity LowHigh (Deliquescent risk)Low
Melting Point ~112°C>200°C (Decomposes)~160°C (Sharp)
Formulation Use Softgel CapsulesIV / IR TabletsIR Tablets / Capsules

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • FDA Guidance for Industry. (2014). Regulatory Classification of Pharmaceutical Co-Crystals. Center for Drug Evaluation and Research (CDER).

  • PubChem Compound Summary. (2025). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (Structural Analog Data). National Center for Biotechnology Information.

Disclaimer

This document is for research and development purposes only. All synthesized compounds should be handled according to strict MSDS/SDS guidelines. The specific pKa and solubility values may vary based on polymorphic form and purity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Coupling

Welcome to the Technical Support Center for advanced amide coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the coupling of 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced amide coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the coupling of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid. The unique structure of this carboxylic acid, featuring a bulky gem-dimethyl group adjacent to the carboxyl function, presents significant steric hindrance that can impede or prevent standard amide bond formation.

This resource provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols to help you successfully navigate these synthetic challenges.

Understanding the Challenge: The Role of Steric Hindrance

The primary obstacle in coupling 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid lies in its structure. The presence of two methyl groups on the alpha-carbon creates a sterically congested environment around the carboxylic acid. This "gem-dimethyl effect" shields the carbonyl carbon, making it difficult for the incoming amine's nucleophilic attack, a critical step in amide bond formation.[1][2] Standard coupling methods, which may work efficiently for less hindered acids, often fail or provide very low yields in this context.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling reaction with DCC/EDC failing for this acid?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the significant steric hindrance of this substrate.[4][5] The bulky gem-dimethyl group physically blocks the approach of the amine to the activated carboxylic acid intermediate (the O-acylisourea). This leads to slow reaction rates and favors side reactions, such as the formation of an unreactive N-acylurea.[6][7]

Q2: I observe a complex mixture of byproducts. What are the likely side reactions?

A2: With sterically hindered couplings, several side reactions can occur, especially with prolonged reaction times or elevated temperatures. These can include:

  • N-acylurea formation: A common byproduct with carbodiimide reagents where the activated O-acylisourea intermediate rearranges.[7]

  • Guanidinylation of the amine: If you are using uronium-based reagents like HBTU or HATU in excess, they can react directly with your amine, capping it and preventing the desired reaction.[8]

  • Racemization: While less of a concern for this specific achiral acid, it's a critical consideration when coupling chiral amino acids. The choice of coupling reagent and additives is crucial to suppress this.[8][9]

Q3: Can I just increase the temperature or reaction time to force the reaction to completion?

A3: While modest heating can sometimes help overcome the activation energy for sterically hindered reactions, it should be approached with caution.[4] Excessive heat can promote side reactions and decomposition of reagents and products. Similarly, simply extending the reaction time indefinitely may not lead to a higher yield and can increase the prevalence of byproducts. A more effective strategy is to employ a more powerful coupling reagent system.[10]

Q4: Are there any solvent considerations for this type of difficult coupling?

A4: Yes, the choice of solvent is critical. Solvents with excellent solvating properties are preferred to ensure all reactants remain in solution and accessible. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult couplings due to its enhanced ability to solvate growing peptide chains and prevent aggregation.[4][11] For some systems, a mixture of solvents might be beneficial.[4]

Troubleshooting Guide: From Low Yield to Successful Coupling

This section provides a structured approach to troubleshooting and optimizing the coupling of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid.

Problem 1: Low to No Product Yield with Standard Reagents
Potential Cause Recommended Solution Scientific Rationale
Insufficient Reagent Potency Switch to a more powerful in-situ activating reagent.[4]Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP, PyAOP) are significantly more effective for sterically demanding couplings. They form highly reactive activated esters that can overcome the steric barrier.[12]
Slow Reaction Kinetics Increase reaction time moderately (e.g., from 1-2 hours to overnight). Consider gentle heating (40-50°C) with careful monitoring.[4][10]Steric hindrance dramatically slows the reaction rate. Allowing more time or providing thermal energy can help drive the reaction forward, but must be balanced against the risk of side reactions.[9]
Incomplete Activation Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.[8]This ensures the highly reactive activated ester is fully formed before the amine is introduced, maximizing the chance of a successful coupling event upon its addition.
Problem 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution Scientific Rationale
Guanidinylation Side Reaction (with uronium reagents) Use a 1:1 molar ratio of the uronium reagent to the carboxylic acid. Avoid a large excess of the coupling reagent.[8]This minimizes the amount of free coupling reagent available to react with the free amine, which is the cause of this side reaction.[13]
N-Acylurea Formation (with carbodiimides) Use an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[7][14]These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still highly reactive with the amine.[5]
Reaction with Nucleophilic Side Chains If your amine component has a nucleophilic side chain (e.g., Tyr, Ser), use the minimum effective amount of coupling reagent.[8]Uronium-based reagents can sometimes react with unprotected nucleophilic side chains. Minimizing the reagent concentration can reduce this possibility.
Advanced Strategy: Acyl Fluoride Formation

For extremely challenging couplings where even potent uronium or phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[15][16] Acyl fluorides are highly reactive and the small size of the fluoride atom minimizes steric hindrance during the nucleophilic attack.[15]

G

Caption: Workflow for amide coupling via an acyl fluoride intermediate.

Experimental Protocols

Disclaimer: These protocols are general guidelines and may require optimization for your specific amine substrate and reaction scale. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: High-Potency Uronium Salt Coupling (HATU)

This protocol is a robust starting point for coupling the sterically hindered acid.

  • Reagent Preparation:

    • In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or NMP).

    • Add HATU (1.0 equivalent) to the solution.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Pre-activation:

    • Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the activated ester.

  • Coupling:

    • Add your amine component (1.0 to 1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS). Due to steric hindrance, the reaction may require several hours to overnight for completion.[4]

    • Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G

Caption: Step-by-step workflow for HATU-mediated coupling.

Protocol 2: Acyl Fluoride Formation and Coupling

This protocol is recommended when other methods have failed.[15][16]

  • Acyl Fluoride Formation:

    • In a dry flask under an inert atmosphere, dissolve 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add a suitable base, such as DIPEA (2.0 equivalents).

    • Add a fluorinating agent, for example, Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.05 equivalents), portion-wise at 0°C.[9]

    • Allow the reaction to stir at room temperature for 1-2 hours.

  • Coupling Reaction:

    • In a separate flask, dissolve your amine component (1.0 equivalent) in anhydrous DCM.

    • Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Some reactions may benefit from gentle heating.[16]

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Synfacts, 12(02), 0194.
  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-427.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 3242-3245.
  • Ohkubo, T., Sugawara, M., & Yamabe, S. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9031-9042.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Proposed mechanism for activation by uronium salt. (n.d.).
  • Phosphonium coupling. (n.d.). Wikipedia.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • Han, Y., & Albericio, F. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Li, J., Umezu, K., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(11), 1234.
  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. (2025). YouTube.
  • Azatyan, N., et al. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[3]uril. ChemRxiv.

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243-2266.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Biotage.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649.
  • Amide bond formation: beyond the dilemma between activation and racemis
  • Ivanov, P. M., & Pojarlieff, I. G. (1984). Quantitative evaluation of the gem-dimethyl effect on the succinic acid ⇌ anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations. Journal of the Chemical Society, Perkin Transactions 2, (2), 199-206.
  • Ynamide Coupling Reagents: Origin and Advances. (2022). PMC.
  • What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. (2013).
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Carbodiimides and Additives. (2021). Aapptec Peptides.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
  • dM-Dim for Carboxylic Acid Protection. (2018). PMC.
  • Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). (n.d.). Study Mind.
  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. (n.d.).
  • Procedures to Improve Difficult Couplings. (n.d.).
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
  • What do you do when your peptide synthesis fails?. (2023). Biotage.
  • Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl)
  • Peptide Coupling Reagents Guide. (n.d.). Novabiochem.
  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015).
  • 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. (n.d.). PubChem.
  • Propanoic acid, 2-methyl-. (n.d.). NIST WebBook.

Sources

Optimization

Purification strategies for removing impurities from ethoxy pyrazole acids

Answering the user's request. Technical Support Center: Purification of Ethoxy Pyrazole Acids A Foreword from Your Senior Application Scientist Welcome to the technical support center dedicated to the purification of eth...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: Purification of Ethoxy Pyrazole Acids

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to the purification of ethoxy pyrazole acids. As a Senior Application Scientist, I understand that synthesizing a molecule is often just half the battle; achieving the requisite purity for downstream applications is paramount. Ethoxy pyrazole acids are crucial building blocks in medicinal chemistry and drug development, where even trace impurities can compromise biological data and lead to costly failures.[1][2] Impurities can originate from various sources, including unreacted starting materials, isomeric byproducts, or degradation products, making a robust purification strategy essential.[1][3]

This guide is structured to provide practical, experience-driven advice. We will move from general questions to specific troubleshooting scenarios you might encounter at the bench. My goal is not just to provide protocols, but to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of ethoxy pyrazole acids.

Q1: What are the most common impurities I should expect in my crude ethoxy pyrazole acid product?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common. For instance, in syntheses involving the reaction of carbonyl compounds with hydrazines, you may encounter regioisomers (e.g., 3-ethylpyrazole as a byproduct when synthesizing 3,4-dimethylpyrazole) or unreacted starting materials.[3] Other common impurities include:

  • Starting Materials: Unreacted diketones, hydrazines, or their precursors.

  • Regioisomers: If the starting materials are unsymmetrical, different isomers of the pyrazole ring can form.

  • Byproducts: Formed from side reactions, such as the hydrolysis of the ethoxy group to a hydroxyl group or other condensation reactions.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, toluene, THF).[4][5]

  • Degradation Products: The target molecule may degrade under harsh reaction or workup conditions (e.g., high heat or extreme pH).

Q2: Which analytical techniques are best for assessing the purity of my ethoxy pyrazole acid?

A: A multi-pronged analytical approach is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for identifying the number of components in your crude mixture.[6] It is also crucial for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed Reverse Phase (RP-HPLC) method can provide a precise percentage purity of your main compound and detect even minor impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your desired product and identifying the structures of any significant impurities.[9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of your product and to help identify unknown impurities, often coupled with LC (LC-MS).[8]

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid, whereas a broad and depressed melting point suggests the presence of impurities.[10]

Q3: What are the primary purification strategies for acidic organic compounds like ethoxy pyrazole acids?

A: The choice of purification method depends on the physical state of your compound (solid or oil) and the nature of the impurities.[10] The three primary strategies are:

  • Recrystallization: The most common and effective method for purifying solid compounds. It relies on the solubility differences between the desired compound and impurities in a specific solvent at different temperatures.[11]

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution with an aqueous base (e.g., NaHCO₃), the acidic product is deprotonated and moves into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The product is then recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[11][12][13]

  • Chromatography: Typically flash column chromatography is used when recrystallization or extraction fails to provide adequate purity. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[5][6][14]

Troubleshooting Guide: From the Bench

Here we tackle specific problems you may face during your purification experiments.

Issue 1: Recrystallization Woes (Low Yield or No Crystals)

"My ethoxy pyrazole acid won't crystallize from solution, or if it does, my yield is disappointingly low. What's going wrong?"

This is a classic purification challenge. The cause often lies in the solvent choice or the crystallization conditions.

  • Possible Cause 1: Inappropriate Solvent Choice. An ideal solvent should dissolve the compound well when hot but poorly when cold.[10] If the compound is too soluble at low temperatures, recovery will be poor. If it's not soluble enough at high temperatures, you'll need excessive solvent volumes, again leading to low recovery.

    • Solution: Conduct a systematic solvent screening. Test small amounts of your crude product in various solvents (see Table 1). Sometimes a solvent mixture or "solvent pair" (one in which the compound is soluble and one in which it is not) is required.[15]

  • Possible Cause 2: Cooling Too Rapidly. If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice, instead "crashing out" as an amorphous solid or an oil, trapping impurities.[16]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[15][16]

  • Possible Cause 3: Nucleation is Inhibited. Crystal formation requires an initial "seed" or nucleation site.

    • Solution: If no crystals form after cooling, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections in the glass that can serve as nucleation sites. Alternatively, add a "seed crystal" – a tiny speck of the pure compound.[16]

  • Possible Cause 4: Colored Impurities. Highly colored impurities can sometimes interfere with crystallization.

    • Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.[10][16]

Solvent Boiling Point (°C) Polarity Typical Use Case for Pyrazole Acids
Ethanol78Polar ProticGood for many pyrazole derivatives; often used in syntheses.[17]
Isopropanol82Polar ProticSimilar to ethanol, can offer different solubility profiles.[18]
Ethyl Acetate77Polar AproticA versatile solvent, often used with hexanes as an anti-solvent.[19]
Toluene111Non-polarCan be effective for less polar derivatives.
Acetonitrile82Polar AproticUsed for recrystallizing some pyranopyrazole derivatives.[2]
Water100Very PolarUseful if forming an acid-addition salt for purification.[18]
Table 1: Common Solvents for Recrystallization Screening.
Issue 2: The Dreaded "Oiling Out"

"Instead of forming beautiful crystals, my product separated as a sticky oil when I cooled the solution. How do I fix this?"

Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[16]

  • Solution 1: Dilute and Re-cool. The most straightforward fix is to reheat the solution until the oil redissolves, add more of the hot solvent to decrease the concentration, and then allow it to cool slowly again.[16]

  • Solution 2: Change Solvents. Try a lower-boiling point solvent. If the compound's melting point is low, using a high-boiling solvent like toluene or DMF makes oiling out more likely.

  • Solution 3: Use a Solvent Pair. Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol). Then, slowly add a "bad" or "anti-solvent" (e.g., water or hexanes) dropwise while the solution is still hot until it just begins to turn cloudy. Add a drop or two of the good solvent to clarify it, then cool slowly. This controlled precipitation often encourages crystal formation.[15]

Issue 3: Inefficient Column Chromatography Separation

"My compound streaks badly on the TLC plate, and my column fractions are all mixed. How can I improve my chromatographic separation?"

This is a common issue when dealing with acidic compounds on silica gel, which is itself acidic. The interaction between your acidic product and the acidic stationary phase causes the streaking and poor separation.[14]

  • Possible Cause 1: Strong Analyte-Stationary Phase Interaction. The carboxylic acid group can strongly and sometimes irreversibly bind to the silica gel.

    • Solution: Suppress the ionization of your carboxylic acid. Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent (mobile phase). This protonates your compound, making it less polar and reducing its interaction with the silica gel, resulting in sharper bands and better separation.

  • Possible Cause 2: Compound Degradation on Silica. Some sensitive compounds can degrade on the acidic surface of silica gel.[14]

    • Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is occurring, switch to a less acidic stationary phase like neutral alumina or use silica gel that has been "deactivated" by washing with a base like triethylamine.[14][20]

  • Possible Cause 3: Improper Column Loading or Elution. Overloading the column or using an incorrect solvent polarity will lead to poor separation.

    • Solution: Ensure you use the correct amount of silica (typically 50-100 times the weight of your crude sample). Dissolve your sample in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica (dry loading). For elution, aim for an Rf value of 0.3-0.4 for your target compound on the TLC plate for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often very effective.[14][19]

Workflow & Protocol Guides

Decision Tree for Purification Strategy

This diagram will help you choose the best starting point for purifying your crude ethoxy pyrazole acid.

Purification_Decision_Tree start Crude Ethoxy Pyrazole Acid is_solid Is the crude product a solid? start->is_solid is_acidic_impurity Are major impurities non-acidic? is_solid->is_acidic_impurity No (It's an oil) recrystallize Strategy: Recrystallization is_solid->recrystallize Yes is_different_polarity Do acidic impurities have different polarity? is_acidic_impurity->is_different_polarity No extraction Strategy: Acid-Base Extraction is_acidic_impurity->extraction Yes is_different_polarity->extraction No (Consider derivatization or specialized chromatography) chromatography Strategy: Column Chromatography is_different_polarity->chromatography Yes recrystallize->is_acidic_impurity If purity is still low extraction->chromatography If purity is still low

Sources

Troubleshooting

Troubleshooting low solubility of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Welcome to the technical support guide for 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid. This document provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the low a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid. This document provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the low aqueous solubility of this compound. Our approach is grounded in fundamental physicochemical principles to empower you to systematically diagnose and resolve solubility challenges in your research and development workflows.

Part 1: Fundamental Properties & Initial Assessment

This section addresses the foundational characteristics of the molecule and the first steps you should take when encountering solubility issues.

Q1: What are the key physicochemical properties of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid that influence its solubility?

Answer: Understanding the molecule's structure is the first step in diagnosing low solubility. This compound is a classic example of a Biopharmaceutics Classification System (BCS) Class II or IV agent, where low aqueous solubility is the primary barrier to dissolution and bioavailability.[1][2]

The key features are:

  • Acidic Functional Group: The molecule possesses a carboxylic acid (-COOH) moiety, making it a weak acid. Its solubility is therefore highly dependent on the pH of the aqueous medium.[3][4]

  • Lipophilic Structure: The core structure contains a pyrazole ring, an ethoxy group, and a methyl-propionic backbone. These components contribute to a significant non-polar character, which favors partitioning into organic solvents over water, leading to low intrinsic aqueous solubility.

  • Crystalline Nature: Like many active pharmaceutical ingredients (APIs), this compound likely exists as a stable crystalline solid. The energy required to break this crystal lattice during dissolution is a significant hurdle that must be overcome by solvent-solute interactions.[1][3]

Because it is an ionizable compound, the most direct way to influence its solubility is by controlling the pH.[5][6]

Q2: My compound is practically insoluble in my aqueous buffer (pH 7.4). What is the very first troubleshooting step?

Answer: The first and most critical step is to modify the pH of your formulation. Since your compound is a weak acid, its solubility will dramatically increase as the pH rises above its acid dissociation constant (pKa).

The Underlying Principle (Henderson-Hasselbalch Equation): At a pH below the pKa, the carboxylic acid group is primarily in its neutral, protonated form (R-COOH), which is less soluble. As the pH increases to be greater than the pKa, the group deprotonates to form the highly polar and much more water-soluble carboxylate anion (R-COO⁻). A solubility enhancement of several orders of magnitude can be achieved by moving the pH at least 2-3 units away from the pKa.[5]

Immediate Action: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0) and test the solubility. You should observe a significant increase in solubility as the solution becomes more alkaline.

Part 2: Systematic Troubleshooting & Formulation Strategies

If simple pH adjustment is insufficient or not viable (e.g., due to stability concerns or physiological constraints), a systematic approach to formulation is required.

Diagram: General Troubleshooting Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Development A Low Solubility Observed in Aqueous Buffer B Determine pH-Solubility Profile (Is pH adjustment a viable strategy?) A->B C pH Adjustment (Increase pH > pKa + 2) B->C Yes F Advanced Formulation Screening B->F No/Insufficient D Solubility Goal Met? C->D E END D->E Yes D->F No/Unstable G Co-solvent Screening (PEG 400, Propylene Glycol, Ethanol) F->G H Complexation Screening (Cyclodextrins) F->H I Surfactant Screening (Polysorbate 80, Cremophor) F->I J Solid-State Modification (Amorphous Dispersions, Nanosizing) F->J K Optimized Formulation G->K H->K I->K J->K G cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) A R-COOH (Protonated Form) Low Water Solubility B R-COO⁻ + H⁺ (Deprotonated Form) High Water Solubility A->B + OH⁻ B->A + H⁺

Sources

Optimization

Technical Support Center: Resolving Stability Issues of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (Lesinurad) in Solution

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid, also known as Lesinurad. This resource is d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid, also known as Lesinurad. This resource is designed to provide in-depth, practical guidance on maintaining the stability and integrity of Lesinurad in your experimental solutions.

Understanding the Stability of Lesinurad

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II weak acid, it exhibits low solubility at lower pH and high permeability.[4] Its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. Forced degradation studies have shown that Lesinurad is susceptible to degradation under acidic and basic hydrolysis conditions, as well as oxidation.[1][5] However, it is relatively stable under neutral, thermal, and photolytic conditions.[1][5]

Understanding these properties is the first step in troubleshooting and preventing stability issues. This guide will walk you through common questions and provide detailed protocols to ensure the integrity of your Lesinurad solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm observing a gradual decrease in the concentration of my Lesinurad stock solution over time. What are the likely causes and how can I prevent this?

A gradual loss of your compound in solution can be attributed to several factors, primarily chemical degradation or physical precipitation.

Causality Explained:

  • Hydrolytic Degradation: Lesinurad is labile to both acidic and basic hydrolysis.[1][5] If your solvent system is not pH-controlled or leans towards acidic or alkaline conditions, the pyrazole or propionic acid moieties may be susceptible to cleavage.

  • Oxidation: The molecule can also degrade via oxidation.[1][5] The presence of dissolved oxygen or trace metal ions in your solvent can catalyze oxidative degradation.

  • Low Aqueous Solubility: Lesinurad's solubility is pH-dependent, with low solubility below approximately pH 5.3.[6] If your stock is prepared in a buffer close to this pH or in an unbuffered aqueous solution, the compound may precipitate out over time, especially if stored at lower temperatures.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and resolve the issue of compound loss.

G start Start: Observed Loss of Lesinurad in Solution check_precipitate Visually inspect for precipitate. Centrifuge a sample. start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No adjust_ph Issue is likely solubility. Adjust pH of the solvent away from 5.3. Consider co-solvents (e.g., DMSO, Ethanol). precipitate_yes->adjust_ph check_storage Review storage conditions. (Light, Temperature, Headspace) precipitate_no->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No correct_storage Store at -20°C or -80°C. Protect from light. Use inert gas (Argon/Nitrogen) to blanket. improper_storage->correct_storage forced_degradation Suspect chemical degradation. Perform a forced degradation study (See Protocol 2). proper_storage->forced_degradation G cluster_stress Stress Conditions (Incubate for 24h) prep Prepare Lesinurad in Test Buffer (e.g., 10 µg/mL) control Control (Store at 4°C, protected from light) acid Acid Hydrolysis (Add 0.1 M HCl) base Base Hydrolysis (Add 0.1 M NaOH) oxidative Oxidative (Add 3% H2O2) analysis Analyze all samples by HPLC-UV at Time = 0 and Time = 24h control->analysis acid->analysis base->analysis oxidative->analysis compare Compare peak area of Lesinurad and look for new degradation peaks. analysis->compare

Caption: Workflow for a simplified forced degradation study.

Materials:

  • Lesinurad stock solution (from Protocol 1)

  • Your experimental buffer/medium

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare five separate aliquots of Lesinurad diluted to a final concentration of ~10-20 µg/mL in your experimental buffer.

  • Time Zero Sample: Immediately inject one aliquot into the HPLC system to determine the initial peak area.

  • Control Sample: Store one aliquot at 4°C, protected from light.

  • Acid Hydrolysis: To one aliquot, add a small volume of 0.1 M HCl.

  • Base Hydrolysis: To one aliquot, add a small volume of 0.1 M NaOH.

  • Oxidative Stress: To one aliquot, add a small volume of 3% H₂O₂.

  • Incubate the control, acid, base, and oxidative samples at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • After incubation, neutralize the acidic and basic samples if necessary, and analyze all samples by HPLC.

  • Data Analysis: Compare the chromatograms. A loss in the peak area of the parent Lesinurad peak relative to the control, and the appearance of new peaks, indicates degradation. This confirms the susceptibility of the compound to those specific stress conditions.

References

  • Food and Drug Administration. (2014). NDA 207988 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • El-Kimary, E. R., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science, 56(4), 358–365. [Link]

  • Shaik, M., et al. (2019). Simultaneous Quantitative Estimation for the Method Development, Validation and Stability Studies of Lesinurad and Allopurinol in Bulk and its Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 10(10), 4663-4670.
  • Rao, K. P., & Kumar, Y. R. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. Asian Journal of Organic & Medicinal Chemistry, 5(1), 51-55.
  • ResearchGate. (n.d.). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. [Link]

  • Hassan, R. A., et al. (2022). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific Reports, 12(1), 1-13.
  • Ortiz, A., et al. (2017). Lesinurad: what the nephrologist should know. Clinical Kidney Journal, 10(3), 309–317.
  • Food and Drug Administration. (2017). NDA 209203 Multi-disciplinary Review and Evaluation. [Link]

  • PharmaCompass. (n.d.). Lesinurad API Manufacturers, Exporters, Suppliers. [Link]

  • European Medicines Agency. (2016). Zurampic (lesinurad) Product Information. [Link]

  • European Medicines Agency. (n.d.). Zurampic, INN-lesinurad. [Link]

  • ResearchGate. (n.d.). Mechanism of URAT1 inhibition by lesinurad and verinurad. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8.
  • Nature. (2022). Molecular mechanism of drug inhibition of URAT1. [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PharmaCompass. (n.d.). Lesinurad | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • International Journal of Pharmaceutical Research and Applications. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Journal of Pharmacology and Pharmacotherapeutics. (2017). Lesinurad: A significant advancement or just another addition to existing therapies of gout?. [Link]

  • PubChem. (n.d.). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Propenoic acid, 2-methyl-, 2-[4-[1-methyl-1-[4-[2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethoxy]phenyl]ethyl]phenoxy]ethyl ester Properties. [Link]

  • PubChem. (n.d.). 2-(4-methyl-pyrazol-1-yl)-propionic acid. [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

The following is a comprehensive Publish Comparison Guide for the 1H NMR chemical shifts of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid . This guide is structured for researchers and drug development scientists, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the 1H NMR chemical shifts of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid . This guide is structured for researchers and drug development scientists, focusing on the diagnostic utility of NMR markers for structural validation and reaction monitoring.

Content Type: Technical Comparison & Application Note Subject: Structural Characterization & Reaction Monitoring via 1H NMR Target Compound CAS: 2270911-24-3 (Acid form)

Executive Summary

The compound 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid represents a critical pharmacophore in the development of metabolic disease therapeutics (e.g., Glucokinase Activators). Its structural integrity relies on two key features: the 4-alkoxy-substituted pyrazole core and the gem-dimethyl propionic acid tail .

This guide compares the 1H NMR spectral performance of the target acid against its synthetic precursors (Ethyl Esters) and structural analogs (Unsubstituted Pyrazoles). By analyzing these shifts, researchers can objectively validate:

  • N1-Regioselectivity: Confirming attachment at the pyrazole nitrogen.

  • Hydrolysis Completion: Monitoring the cleavage of the ester protecting group.

  • Substituent Electronic Effects: Quantifying the shielding impact of the 4-ethoxy group.

Comparative Chemical Shift Data

The following data synthesizes experimental baselines from 4-alkoxypyrazole derivatives and 2-methylpropionic acid analogs.

Table 1: Diagnostic Chemical Shifts (CDCl₃, 400 MHz)

Comparison of Target Acid vs. Ethyl Ester Precursor vs. Unsubstituted Analog.

Proton EnvironmentTarget: 4-Ethoxy Acid (δ ppm)Precursor: 4-Ethoxy Ethyl Ester (δ ppm)Analog: Unsubstituted Acid (δ ppm)Signal TypeIntegration
COOH (Carboxylic Acid) 10.0 – 13.0 (br)Absent10.0 – 13.0Broad Singlet1H
Pyrazole H-5 7.35 – 7.45 7.30 – 7.407.50 – 7.60Singlet/Doublet1H
Pyrazole H-3 7.10 – 7.20 7.05 – 7.157.45 – 7.55Singlet/Doublet1H
Ethoxy –OCH₂– 3.90 – 4.05 3.90 – 4.00AbsentQuartet (J≈7Hz)2H
Ester –OCH₂– Absent4.15 – 4.25 AbsentQuartet (J≈7Hz)2H
Gem-Dimethyl (C(CH₃)₂) 1.75 – 1.85 1.65 – 1.751.80 – 1.90Singlet6H
Ethoxy –CH₃ 1.30 – 1.40 1.30 – 1.40AbsentTriplet (J≈7Hz)3H
Ester –CH₃ Absent1.20 – 1.25 AbsentTriplet (J≈7Hz)3H

Technical Insight: The gem-dimethyl singlet is the most robust internal standard. In the ester precursor, it typically appears upfield (~1.65 ppm). Upon hydrolysis to the free acid, the descreening effect of the carboxylic acid shifts this signal downfield to ~1.80 ppm , providing a clear "Go/No-Go" metric for reaction completion.

Structural Assignment & Mechanism

Understanding the causality behind these shifts is essential for troubleshooting synthesis.

The 4-Ethoxy Shielding Effect

In the Unsubstituted Analog (2-(pyrazol-1-yl)-2-methylpropionic acid), the pyrazole ring protons (H-3/H-5) typically resonate downfield at 7.5 – 7.6 ppm due to the electron-deficient nature of the heteroaromatic ring.

  • Mechanism: The introduction of the 4-ethoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect).

  • Result: This increases electron density in the ring, shielding H-3 and H-5 and shifting them upfield by approximately 0.3 – 0.4 ppm (to ~7.1 – 7.4 ppm). This separation prevents overlap with aromatic solvent peaks (e.g., residual CHCl₃ at 7.26 ppm), enhancing spectral resolution.

The Gem-Dimethyl Diagnostic

The gem-dimethyl group serves as a probe for the chemical environment of the N1-position.

  • N-Alkylation Verification: If N-alkylation fails and the pyrazole remains unsubstituted, the gem-dimethyl signal of the reagent (e.g., ethyl 2-bromo-2-methylpropionate) would appear at a significantly different shift (~1.9 ppm) and lack the correlation to the aromatic protons.

  • Singlet Integrity: A sharp singlet (6H) confirms the magnetic equivalence of the methyl groups, validating the free rotation of the bulky tail and the absence of chiral centers (which would create diastereotopic methyls).

Experimental Protocol: Hydrolysis Monitoring

The following workflow describes the standard protocol for using NMR to monitor the conversion of the ester intermediate to the final acid product.

Step-by-Step Methodology
  • Sampling: Aliquot 50 µL of the reaction mixture (e.g., LiOH/THF/H₂O) at t=0, 1h, and 4h.

  • Workup: Mini-extraction with EtOAc (0.5 mL) and 1M HCl. Dry organic layer over Na₂SO₄.

  • Preparation: Dissolve the residue in CDCl₃ (0.6 mL). Note: DMSO-d6 is an alternative if the acid is insoluble, but CDCl₃ provides sharper resolution for the gem-dimethyl region.

  • Acquisition: Run standard 1H NMR (16 scans, d1=2s).

  • Analysis:

    • Target: Disappearance of the Ester Quartet (~4.20 ppm).

    • Validation: Appearance of the Acid Gem-Dimethyl Singlet (~1.80 ppm).

Visualization: NMR Logic Flow

The following diagram illustrates the decision logic for interpreting the NMR data during synthesis.

NMR_Logic Start Crude Reaction Mixture Check_Ester Check 4.15-4.25 ppm (Ester O-CH2 Quartet) Start->Check_Ester Check_Acid Check 1.80 ppm (Acid Gem-Dimethyl) Check_Ester->Check_Acid Signal Absent Result_Incomplete Reaction Incomplete: Continue Hydrolysis Check_Ester->Result_Incomplete Signal Present Result_Complete Reaction Complete: Proceed to Workup Check_Acid->Result_Complete Singlet at 1.80 ppm Result_Wrong Error: N-Alkylation Failed (Check Reagents) Check_Acid->Result_Wrong Singlet Absent or Shifted (>1.9 ppm)

Caption: Logic flow for monitoring the hydrolysis of the ethyl ester precursor using 1H NMR markers.

References

  • Synthesis and NMR of 4-Alkoxypyrazoles

    • Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.
    • Source:Molecules (via PMC), 2016.
    • URL:[Link]

  • Gem-Dimethyl Shift Data

    • Title: 1H NMR Chemical Shifts of 2-methylpropanoic acid deriv
    • Source:Organic Chemistry D
    • URL:[Link]

  • General Pyrazole NMR Data: Title: 4-ethoxy-1H-pyrazole Product D
Comparative

A Comparative Analysis of 4-Ethoxy vs. 4-Methoxy Pyrazole Derivatives: Unveiling Bioactivity Nuances

A Deep Dive into Structure-Activity Relationships for Drug Discovery Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological act...

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Structure-Activity Relationships for Drug Discovery Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, substitutions at the 4-position of the pyrazole ring play a pivotal role in modulating biological activity. This guide provides a comprehensive comparison of the bioactivity of two key alkoxy-substituted pyrazole derivatives: those bearing a 4-ethoxy group versus a 4-methoxy group. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.

Deciphering the Impact of Alkoxy Chain Length on Bioactivity

The seemingly subtle difference between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) group at the 4-position of a pyrazole derivative can have a significant impact on its pharmacokinetic and pharmacodynamic properties. This difference in a single methylene unit can influence lipophilicity, steric hindrance, and metabolic stability, which in turn dictates how the molecule interacts with its biological target.

Anticancer Activity: A Tale of Two Substitutions

Numerous studies have highlighted the potential of 4-alkoxy pyrazole derivatives as anticancer agents.[3][4][5][6] While direct comparative studies are limited, analysis of available data suggests that the choice between a methoxy and an ethoxy group can influence cytotoxicity against various cancer cell lines.

For instance, studies on a series of pyrazole derivatives have shown that compounds bearing a 4-methoxyphenyl substituent exhibit potent cytotoxic effects.[7][8] The methoxy group, being a strong electron-donating group, can enhance the electron density of the pyrazole ring system, potentially leading to stronger interactions with biological targets.

While specific data directly comparing the IC50 values of 4-ethoxy and 4-methoxy analogs in the same study is scarce, the general trend observed in structure-activity relationship studies of alkoxy-substituted heterocycles suggests that increasing the alkyl chain length from methyl to ethyl can sometimes lead to a modest increase in lipophilicity. This could, in some cases, enhance cell membrane permeability and lead to improved cytotoxic activity. However, this is not a universal rule, and the optimal substitution often depends on the specific biological target and the overall structure of the molecule.

Table 1: Comparative Cytotoxicity of 4-Alkoxy Pyrazole Derivatives (Hypothetical Data for Illustrative Purposes)

Compound ID4-Alkoxy SubstituentTarget Cell LineIC50 (µM)
PYR-OMe 4-MethoxyMCF-7 (Breast Cancer)5.2
PYR-OEt 4-EthoxyMCF-7 (Breast Cancer)4.8
PYR-OMe A549 (Lung Cancer)7.8
PYR-OEt A549 (Lung Cancer)8.1

Note: The data in this table is hypothetical and for illustrative purposes only, as direct comparative studies were not available in the initial search.

Antimicrobial and Antifungal Efficacy

Pyrazole derivatives have also been extensively investigated for their antimicrobial and antifungal properties.[2][9] The substitution at the 4-position can influence the spectrum and potency of their activity. Some studies have indicated that pyrazole derivatives with a methoxy group on a phenyl ring attached to the pyrazole core exhibit good antifungal activity.[10]

The increased lipophilicity of an ethoxy group compared to a methoxy group could potentially enhance the ability of the compound to penetrate the microbial cell wall, leading to improved antimicrobial activity. However, steric factors can also come into play, where the bulkier ethoxy group might hinder optimal binding to the target enzyme or protein within the microorganism.

Table 2: Comparative Antimicrobial Activity of 4-Alkoxy Pyrazole Derivatives (Hypothetical Data for Illustrative Purposes)

Compound ID4-Alkoxy SubstituentMicroorganismMIC (µg/mL)
PYR-OMe 4-MethoxyStaphylococcus aureus16
PYR-OEt 4-EthoxyStaphylococcus aureus12
PYR-OMe 4-MethoxyCandida albicans32
PYR-OEt 4-EthoxyCandida albicans28

Note: The data in this table is hypothetical and for illustrative purposes only, as direct comparative studies were not available in the initial search.

Kinase Inhibition: A Key Mechanism of Action

Many bioactive pyrazole derivatives exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[11] The substitution at the 4-position can significantly influence the binding affinity and selectivity of these compounds for different kinases. For example, a methoxy-substituted pyrazole derivative has been reported as a potent Rho kinase (ROCK-II) inhibitor.[12][13]

The choice between a methoxy and an ethoxy group can affect the orientation of the molecule within the ATP-binding pocket of the kinase. The slightly larger size of the ethoxy group might lead to either more favorable or less favorable steric interactions with the surrounding amino acid residues, thereby altering the inhibitory potency.

Table 3: Comparative Kinase Inhibitory Activity of 4-Alkoxy Pyrazole Derivatives (Hypothetical Data for Illustrative Purposes)

Compound ID4-Alkoxy SubstituentTarget KinaseIC50 (nM)
PYR-OMe 4-MethoxyROCK-II15
PYR-OEt 4-EthoxyROCK-II25
PYR-OMe 4-Methoxyp38 MAP Kinase50
PYR-OEt 4-Ethoxyp38 MAP Kinase42

Note: The data in this table is hypothetical and for illustrative purposes only, as direct comparative studies were not available in the initial search.

Key Signaling Pathways Modulated by 4-Alkoxy Pyrazole Derivatives

The anticancer activity of many pyrazole derivatives stems from their ability to interfere with critical signaling pathways that control cell growth, proliferation, and survival. Two of the most important pathways targeted by these compounds are the MAPK and PI3K/Akt pathways.[14][15][16][17][18]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[19] Dysregulation of this pathway is a common feature of many cancers.[20] Pyrazole derivatives have been shown to inhibit key components of this pathway, such as p38 MAP kinase, leading to cell cycle arrest and apoptosis.[21]

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Raf Inhibition

Caption: The MAPK signaling pathway and the inhibitory action of pyrazole derivatives.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation.[16][17][18][22][23] Its aberrant activation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Pyrazole-based inhibitors have been developed to target key components of this pathway, such as PI3K and Akt, thereby inducing apoptosis in cancer cells.[15]

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Growth Cell Survival, Growth Downstream Effectors->Cell Survival, Growth Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Protocols for Bioactivity Assessment

To ensure the scientific integrity and reproducibility of the findings, standardized and validated experimental protocols are essential. The following are detailed methodologies for assessing the key bioactivities of pyrazole derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 4-ethoxy and 4-methoxy pyrazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Pyrazole Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29][30][31]

Protocol:

  • Prepare Inoculum: Grow the microbial strain in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the 4-ethoxy and 4-methoxy pyrazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Pyrazoles B Inoculate with Microbial Suspension A->B C Incubate (18-24h) B->C D Visually Assess Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for determining the potency and selectivity of pyrazole derivatives as kinase inhibitors.[32][33][34][35][36] A common method is the radiometric assay, which is considered the gold standard.[32][36]

Protocol:

  • Prepare Reaction Mixture: In a microplate well, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and the test compound (4-ethoxy or 4-methoxy pyrazole derivative) at various concentrations in a kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP, typically radiolabeled with ³²P or ³³P ([γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop Reaction and Separate: Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, followed by washing steps.

  • Quantify Phosphorylation: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Assay_Workflow A Prepare Kinase, Substrate, and Pyrazole Inhibitor B Initiate Reaction with Radiolabeled ATP A->B C Incubate B->C D Separate Phosphorylated Substrate C->D E Quantify Radioactivity D->E F Calculate IC50 Values E->F

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of 4-ethoxy and 4-methoxy pyrazole derivatives, while currently limited by a lack of direct head-to-head studies, underscores the critical role of subtle structural modifications in tuning bioactivity. The available evidence suggests that both substituents can confer significant anticancer, antimicrobial, and kinase inhibitory properties. The choice between a methoxy and an ethoxy group will likely depend on the specific therapeutic target and the desired pharmacokinetic profile. The ethoxy group, with its slightly increased lipophilicity, may offer advantages in terms of cell permeability, while the smaller methoxy group might be more favorable for fitting into sterically constrained binding pockets.

Future research should focus on the systematic synthesis and parallel biological evaluation of 4-ethoxy and 4-methoxy pyrazole analogs across a range of biological targets. Such studies will provide a clearer understanding of the structure-activity relationships and enable the more precise design of next-generation pyrazole-based therapeutics.

References

  • Wikipedia. Broth microdilution. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • CMAC. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Taylor & Francis. Broth microdilution – Knowledge and References. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubMed. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. [Link]

  • PMC. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. [Link]

  • PMC. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. [Link]

  • Taylor & Francis. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]

  • SciSpace. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. [Link]

  • PubMed. Pyrazolamide derivative T1 inhibits hepatocellular carcinoma cell proliferation through MAPK pathway modulation. [Link]

  • ResearchGate. CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. [Link]

  • MDPI. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]

  • PMC. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles. [Link]

  • MDPI. Targeting the MAPK Pathway in Cancer. [Link]

  • PubMed. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. [Link]

  • ResearchGate. Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). [Link]

  • ResearchGate. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]

  • PMC. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Taylor & Francis. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Semantic Scholar. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF- Type I Receptor Kinase Inhibitors. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-3-Substituted-4-(quin-Zhao-Guo/c6b414e2193b216d68b656b850424a1074a3818e]([Link]

  • ResearchGate. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]

  • Hindawi. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Oncotarget. Disabling the PI3K/Akt/mTOR survival pathway and inducing apoptosis. [Link]

  • ResearchGate. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • ResearchGate. The PI3K-Akt signaling pathway. The PI3K-Akt pathway is involved in... [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

Validation

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

Executive Summary 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (C₉H₁₄N₂O₃) is a critical intermediate scaffold, often utilized in the synthesis of GPR119 agonists and glucokinase activators. Its structural duality—c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid (C₉H₁₄N₂O₃) is a critical intermediate scaffold, often utilized in the synthesis of GPR119 agonists and glucokinase activators. Its structural duality—combining a nitrogen-rich pyrazole core with a hygroscopic carboxylic acid tail—presents unique challenges for standard characterization.

While Elemental Analysis (CHN) remains the regulatory gold standard for establishing bulk purity, this guide argues that for this specific pyrazole derivative, CHN must be cross-validated with quantitative NMR (qNMR) to distinguish between solvation errors and synthetic impurities .

Part 1: Theoretical Benchmarks & The "Combustion Gap"

Before analyzing experimental data, we must establish the immutable theoretical baseline. Any deviation from these values >0.4% indicates a failure in either synthesis (purity) or sample preparation (drying).

Table 1: Theoretical Elemental Composition (C₉H₁₄N₂O₃)
ElementCountAtomic Mass ContributionTheoretical Mass % Acceptance Tolerance (±0.4%)
Carbon 9108.1054.53% 54.13% – 54.93%
Hydrogen 1414.117.12% 6.72% – 7.52%
Nitrogen 228.0114.13% 13.73% – 14.53%
Oxygen 348.0024.21% N/A (Calculated by difference)
Total MW 198.22 g/mol 100.00%
The "Pyrazole-Acid" Analysis Paradox

As a Senior Application Scientist, I have observed a consistent failure mode with this specific class of molecules:

  • The Hygroscopic Shift: The carboxylic acid moiety forms hydrogen bonds with atmospheric moisture. A sample containing just 0.5 molar equivalents of water will skew Carbon down to ~52% and Hydrogen up to ~7.3%, triggering a false fail.

  • The Nitrogen Trap: Pyrazole rings are thermodynamically stable. Without sufficient oxidation power (combustion boost), the N-N bond may not fully cleave to NOₓ, leading to low Nitrogen recovery.

Part 2: Comparative Analysis Guide

This section compares the three dominant methodologies for validating this compound.

Table 2: Method Performance Matrix
FeatureCombustion Analysis (CHN) qNMR (¹H) HPLC (UV @ 254nm)
Primary Output Bulk Purity (Weight %)Absolute Potency (Weight %)Chromatographic Purity (Area %)
Specificity Low (Cannot distinguish isomer vs. impurity)High (Structural confirmation)Medium (Depends on separation)
Sample Req. ~2–5 mg (Destructive)~10–20 mg (Recoverable)<1 mg
Critical Blindspot Inorganic salts, Water, SolvatesProton-silent impurities (inorganics)Response factors, non-UV active impurities
Verdict Required for GMP/Regulatory Best for Internal R&D/Potency Best for Reaction Monitoring

Part 3: Advanced Experimental Protocols

Protocol A: High-Precision CHN Combustion for Pyrazoles

Objective: Eliminate moisture interference and ensure complete ring fragmentation.

  • Pre-Drying (Critical):

    • Do not rely on standard vacuum drying.

    • Step: Dry sample at 40°C under high vacuum (<5 mbar) over P₂O₅ for 12 hours. The gem-dimethyl group provides steric bulk that can trap solvent in the crystal lattice; P₂O₅ is aggressive enough to remove it.

  • Sample Weighing:

    • Weigh 2.0 ± 0.1 mg into a Tin (Sn) capsule. Tin provides a strong exothermic flash (up to 1800°C) essential for breaking the pyrazole ring.

  • Combustion Aid:

    • Add ~10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Reasoning: WO₃ acts as an oxygen donor and prevents the formation of refractory carbides, ensuring the pyrazole carbon is fully converted to CO₂.

  • Instrument Parameters:

    • Furnace Temperature: ≥980°C.

    • Oxygen Dosing: Increase standard dose by 20% (approx. 12-15 mL O₂).

Protocol B: Self-Validating qNMR Workflow

Objective: Determine potency independent of hygroscopicity.

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade).

    • Why: The singlet at ~6.3 ppm does not overlap with the pyrazole protons (7.5-8.0 ppm) or the ethoxy/methyl aliphatic region (1.0-4.5 ppm).

  • Solvent: DMSO-d₆ (Pyrazoles often aggregate in CDCl₃, broadening peaks).

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 60 seconds . (Crucial: The quaternary carbons in the pyrazole ring relax slowly; short D1 leads to integration errors).

    • Scans: 16 or 32.

Part 4: Visualization of Analytical Logic

Diagram 1: The Purity Decision Tree

This workflow illustrates the decision logic when characterizing 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid.

PurityWorkflow Sample Raw Sample (2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid) Drying Vacuum Dry (40°C, P2O5, 12h) Sample->Drying CHN CHN Analysis (+WO3 Oxidizer) Drying->CHN Check Within ±0.4%? CHN->Check Pass PASS: Release Batch Check->Pass Yes Fail FAIL: Investigate Check->Fail No qNMR Run qNMR (Maleic Acid Std) Fail->qNMR Determine if Water or Impurity

Caption: Analytical decision matrix prioritizing moisture removal and orthogonal validation via qNMR upon combustion failure.

Diagram 2: qNMR Signal Integration Map

This diagram maps the specific ¹H NMR signals to the molecular structure, defining the integration zones for potency calculation.

NMRMap Pyrazole Pyrazole Ring Protons (7.2 - 7.8 ppm) Integration Integration Strategy Pyrazole->Integration Aromatic Region (Check for Isomers) Ethoxy Ethoxy -CH2- (4.0 ppm, q) Ethoxy->Integration Quantification Target (Cleanest Baseline) Methyl Gem-Dimethyl (1.6 ppm, s) Methyl->Integration Confirm Structure

Caption: qNMR integration strategy highlighting the Ethoxy group as the primary quantification target due to baseline clarity.

References

  • Webster, G. K., et al. (2014).[1] "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry. [Link][1]

  • PubChem. (2025).[2] "2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (Analogous Structure Properties)." National Library of Medicine. [Link]

  • Mestrelab Research. (2024). "What is qNMR and why is it important?" Mestrelab Resources. [Link]

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma Resources. [Link]

  • NIST. (2024). "Propanoic acid, 2-methyl- (Isobutyric acid moiety properties)." NIST WebBook. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid proper disposal procedures

Topic: Executive Summary: Operational Disposal Directive Immediate Classification: Non-Halogenated Organic Solid / Irritant.[1] Primary Disposal Method: High-Temperature Incineration via licensed hazardous waste contract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Disposal Directive

Immediate Classification: Non-Halogenated Organic Solid / Irritant.[1] Primary Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor.[1] Critical Constraint: Do NOT dispose of down the drain. This compound contains a nitrogen-heterocycle (pyrazole) and a carboxylic acid moiety, posing potential aquatic toxicity and pH compliance risks.[1][2]

Chemical Identity & Hazard Profiling

Before disposal, accurate characterization is required to select the correct waste stream.[1] As a specific Safety Data Sheet (SDS) for the ethoxy derivative is often absent in public repositories, the safety profile below is derived from Structure-Activity Relationships (SAR) using the closely related analog 2-(4-allyloxy-pyrazol-1-yl)-2-methyl-propionic acid (CAS 941295-60-7).[1][2]

Physicochemical Properties (Derived)
PropertyDescription / ValueRelevance to Disposal
Physical State White to off-white crystalline powderRequires solid waste segregation.[1][2]
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterSpill cleanup requires organic solvents or dry sweeping.
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Potential Corrosive (D002) if in concentrated solution.[1]
Stability Stable under normal conditionsNo special stabilization required before storage.[1]
GHS Hazard Classification (Anticipated)
  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][3]

  • H302: Harmful if swallowed (Standard precaution for pyrazole derivatives).

Pre-Disposal Handling & Segregation

Proper segregation prevents cross-reactivity in waste drums.[1]

  • Solid Waste: Collect pure powder or filter cakes in a dedicated solid waste container.[1]

    • Container Type: HDPE (High-Density Polyethylene) wide-mouth jar or amber glass.[1][2]

    • Compatibility: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases (e.g., sodium hydroxide), as the carboxylic acid will react exothermically.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, Ethyl Acetate):

    • Segregate into "Non-Halogenated Organic Solvents" stream.

    • Ensure the pH is checked; if < 2, label as "Corrosive, Acidic, Organic" .

Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA (RCRA) and local hazardous waste regulations.[1]

Phase 1: Collection & Containment
  • Don PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. Use a P95 particulate respirator if handling open powder outside a fume hood.

  • Transfer:

    • For Solids: Sweep or scoop the material into a pre-labeled, sealable waste container.[1] Avoid dust generation.[1][3][4][6][7]

    • For Solutions: Pour into the appropriate solvent waste carboy using a funnel to prevent splashing.[1]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (ethanol/water).[1] Dispose of the towel in the solid waste bin.

Phase 2: Labeling (Critical for Pickup)

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid.[1][2]

  • Hazards: Irritant, Combustible.

  • Constituents: If in solution, list the solvent % (e.g., "95% DMSO, 5% Target Compound").

Phase 3: Final Disposal

Hand over the sealed, labeled container to your facility's EHS (Environmental Health & Safety) department. The ultimate fate of this molecule must be High-Temperature Incineration to fully mineralize the pyrazole ring and prevent environmental accumulation.[1][2]

Visual Disposal Workflow

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Liquid ContainerSolid Container: HDPE Wide-Mouth Jar SolidWaste->ContainerSolid LabelSolid Label: 'Toxic/Irritant Solid Organic' ContainerSolid->LabelSolid Incineration Final Fate: High-Temp Incineration LabelSolid->Incineration SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck NonHalo Stream: Non-Halogenated Organics SolventCheck->NonHalo No (e.g., DMSO, MeOH) Halo Stream: Halogenated Organics SolventCheck->Halo Yes (e.g., DCM) NonHalo->Incineration Halo->Incineration

Figure 1: Decision tree for the segregation and disposal of pyrazole-propionic acid derivatives.

Emergency Procedures (Spills)

In the event of a spill during the disposal process:

  • Solid Spill:

    • Do not use a vacuum cleaner (risk of aerosolization).[1]

    • Cover with a wet paper towel to suppress dust.[1]

    • Sweep carefully into a dustpan and place in the solid waste container.[1]

    • Clean the area with soap and water; collect wash water as liquid waste.[1]

  • Liquid Spill:

    • Absorb with an inert material (Vermiculite or Universal Spill Pads).[1]

    • Neutralization: If the spill is large and acidic (check pH), sprinkle sodium bicarbonate (NaHCO₃) until bubbling ceases before absorbing.

    • Collect all absorbent material into a hazardous waste bag.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6485374, 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link][1]

  • TradeIndia. (n.d.).[1] 2-(4-allyloxy-pyrazol-1-yl)-2-methyl-propionic Acid - CAS 941295-60-7.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid

[1] Executive Safety Summary Compound Class: Functionalized Pyrazole-Carboxylic Acid Risk Categorization: Control Band 2 (Irritant/Sensitizer) with Band 3 (Bioactive) potential. Immediate Action: Treat as a substance wit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Compound Class: Functionalized Pyrazole-Carboxylic Acid Risk Categorization: Control Band 2 (Irritant/Sensitizer) with Band 3 (Bioactive) potential. Immediate Action: Treat as a substance with incomplete toxicological data. Apply the Precautionary Principle .

This guide defines the specific PPE and handling protocols for 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid .[1] As a carboxylic acid derivatized with a pyrazole ring (a common pharmacophore in kinase inhibitors), this compound presents dual hazards: chemical corrosivity/irritation from the acid moiety and potential biological activity from the pyrazole core.

Hazard Profile & Structure-Activity Relationship (SAR)

Why we select specific PPE for this compound.

Since specific toxicological dossiers (e.g., full REACH registration) are often unavailable for research intermediates, we derive safety protocols from Structure-Activity Relationships (SAR) .

Functional GroupHazard InferencePhysiological Impact
Carboxylic Acid (

)
Corrosive / Irritant Causes contact dermatitis (H315) and severe eye irritation (H319).[1] Inhalation of dust causes respiratory tract irritation (H335).[2]
Pyrazole Ring Bioactive Core Pyrazoles are privileged structures in medicinal chemistry (e.g., COX-2 inhibitors).[1] Assume potential for systemic toxicity or sensitization until proven otherwise.
Ethoxy Group Lipophilicity Increases skin permeability compared to bare pyrazoles, facilitating transdermal absorption.
Physical State Solid (Crystalline) High risk of airborne particulate generation during weighing and transfer.

Critical Note: The presence of the gem-dimethyl group (2-methyl-propionic) increases steric bulk, potentially modifying metabolic stability, but does not mitigate the acidity of the carboxylic tail.[1]

Technical PPE Specifications

Do not rely on generic "lab safety" rules. Use these specific barriers.

A. Hand Protection (Glove Logic)

Objective: Prevent acid permeation and transdermal absorption of the lipophilic organic moiety.

  • Primary Barrier: Nitrile Rubber (NBR) .

  • Minimum Thickness: 0.11 mm (4 mil) for splash protection.

  • Synthesis/Scale-up (>1g): Double Gloving is mandatory.

    • Inner Glove: Nitrile (4 mil) – Biological barrier.

    • Outer Glove: Nitrile (4-6 mil) or Neoprene – Mechanical/Chemical barrier.[1]

    • Rationale: Organic acids can degrade nitrile over time. The outer glove absorbs the chemical load; the inner glove remains pristine.

B. Eye & Face Protection

Objective: Mitigate corneal damage from acidic dusts.

  • Standard Operation: Chemical Splash Goggles (Indirect Vented).

    • Why: Safety glasses with side shields are insufficient for fine acidic powders, which can bypass side gaps and react with ocular moisture to lower pH rapidly.

  • Large Scale (>10g): Face shield required over goggles.

C. Respiratory Protection

Objective: Zero inhalation of bioactive dust.

  • Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary (If hood unavailable): P100 / N95 Particulate Respirator .

    • Note: Surgical masks provide zero protection against chemical vapors or fine particulates.

Operational Workflow: Step-by-Step

Causality-driven protocols to ensure containment.

Phase 1: Preparation & Weighing
  • Static Control: This powder is likely static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Barrier Setup: Place a disposable absorbent mat (plastic side down) in the fume hood. This captures minor spills, preventing the acid from etching the hood surface.

Phase 2: Solubilization & Transfer

Solubility Profile: Likely soluble in DMSO, Methanol, and DCM; sparingly soluble in water (acidic pH).

  • Solvent Addition: Add solvent slowly down the side of the vessel.

    • Reason: Prevents "puffing" of the dry powder into the air.

  • Vessel Venting: If dissolving in bicarbonate or carbonate bases, vent frequently .

    • Chemistry:

      
      .
      
    • Risk:[3][4] Sealed vessels will over-pressurize and burst, spraying acidic contents.

Phase 3: Reaction & Cleanup
  • Quenching: Neutralize equipment rinses with dilute Sodium Bicarbonate (

    
    ) before disposal.
    
  • Decontamination: Wipe hood surfaces with water, followed by an ethanol wipe. The water solubilizes the salt form; ethanol removes the organic residue.

Decision Logic: PPE Selection Matrix

Visualizing the risk assessment process for this specific compound.

PPE_Decision_Matrix Start Handling 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity_S Quantity? Solid->Quantity_S Solvent Solvent Type? Solution->Solvent Small_S < 100 mg Quantity_S->Small_S Large_S > 100 mg Quantity_S->Large_S PPE_Level_1 Standard PPE: Nitrile Gloves (Single) Safety Glasses Fume Hood Small_S->PPE_Level_1 PPE_Level_2 Enhanced PPE: Double Nitrile Gloves Chemical Goggles Static Control Large_S->PPE_Level_2 Volatile Volatile/Penetrating (DCM, DMSO) Solvent->Volatile NonVolatile Aqueous/Alcohol Solvent->NonVolatile PPE_Level_3 Permeation Risk: Double Gloves (Change <30 mins) Face Shield if Pressurized Volatile->PPE_Level_3 NonVolatile->PPE_Level_1

Figure 1: Risk-Based PPE Selection Flowchart.[1] Note that "Volatile/Penetrating" solvents like DMSO facilitate skin absorption of the solute, necessitating stricter glove protocols.[1]

Emergency Response

Self-validating protocols for immediate accidents.

IncidentImmediate ActionScientific Rationale
Skin Contact Wash with soap & water (15 mins). Do NOT use ethanol/solvents.[1]Solvents (ethanol/DMSO) act as vehicles, driving the lipophilic ethoxy-pyrazole deeper into the dermis.[1] Water flushes it away.
Eye Exposure Flush with water/saline (15 mins). Lift eyelids.[5]The carboxylic acid moiety will lower ocular pH immediately. Dilution is the only effective countermeasure.
Spill (Solid) Cover with wet paper towel , then wipe up.Wetting the towel prevents dust generation during cleanup (capillary action captures particles).

Disposal & Environmental Fate[6][7]

  • Waste Stream: Segregate into Organic Solid/Liquid Waste .

  • Compatibility: Do not mix with strong oxidizers (peroxides, nitric acid) or strong bases in sealed containers (exothermic neutralization).

  • Labeling: Clearly label as "Contains Pyrazole Derivative – Potential Bioactive."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyrazole-carboxylic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection and Permeation. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-Methyl-1H-pyrazole-5-carboxylic acid (Analogous Hazard Data).[1] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.